4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine
Description
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Properties
IUPAC Name |
4-(4-chlorophenyl)thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-6-3-1-5(2-4-6)7-8(10)13-12-11-7/h1-4H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWWFWUOEYNACY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SN=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381531 | |
| Record name | 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388088-77-5 | |
| Record name | 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary synthetic route detailed herein involves a two-step process commencing with the diazotization of 4-chlorophenylacetonitrile to yield the key intermediate, 2-diazo-2-(4-chlorophenyl)acetonitrile. Subsequent cyclization of this intermediate with hydrogen sulfide in the presence of a base affords the target molecule. This guide presents detailed experimental protocols, characterization data, and visual representations of the synthetic pathway and experimental workflow to aid researchers in the successful synthesis and characterization of this compound.
Introduction
Thiadiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. Among the various isomers, the 1,2,3-thiadiazole scaffold is a key structural motif in a range of biologically active molecules. The title compound, this compound, incorporates a 4-chlorophenyl substituent, a common feature in many pharmaceutical agents, and a 5-amino group, which provides a handle for further structural modifications and the exploration of structure-activity relationships (SAR). This guide outlines a robust and accessible synthetic strategy for the preparation of this valuable research compound.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step reaction sequence as illustrated below. The initial step involves the synthesis of the crucial intermediate, 2-diazo-2-(4-chlorophenyl)acetonitrile, from commercially available 4-chlorophenylacetonitrile. The subsequent step is the cyclization of this diazo compound with a sulfur source to form the desired 5-amino-1,2,3-thiadiazole ring.
In-depth Technical Guide: Physicochemical Properties of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine. Due to the limited availability of experimental data for this specific isomer in publicly accessible literature, this guide also draws upon established knowledge of related thiadiazole compounds to offer a broader context for researchers.
Core Physicochemical Data
A summary of the available and calculated physicochemical properties of this compound is presented below. It is important to note that while some fundamental properties are established, crucial experimental data such as melting point, boiling point, and solubility for this specific isomer remain largely unreported in the current body of scientific literature.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN₃S | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 211.67 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 388088-77-5 | --INVALID-LINK--, --INVALID-LINK-- |
| Calculated logP | 2.4407 | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | --INVALID-LINK-- |
| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 4 | --INVALID-LINK-- |
| Rotatable Bonds | 1 | --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK-- |
Note: The logP value is a calculated prediction and may differ from experimentally determined values.
Experimental Protocols: A General Perspective
Caption: Generalized Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Modern variations of this synthesis exist, offering potential improvements in yield and reaction conditions.[2] For the specific synthesis of this compound, a plausible starting material would be a hydrazone derived from a 4-chlorophenyl-substituted carbonyl compound.
Analytical Characterization
Standard analytical techniques would be employed to confirm the structure and purity of this compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the chemical structure, confirming the positions of the substituents on the thiadiazole and phenyl rings.
-
Mass Spectrometry (MS): MS would be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.
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High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound.
Biological Activity and Signaling Pathways
Currently, there is a notable absence of specific biological activity data for this compound in the scientific literature. However, the broader class of thiadiazole derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities, including:
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Anticancer: Various 1,3,4-thiadiazole derivatives have demonstrated cytotoxic properties against different cancer cell lines.[3][4]
-
Antiviral: Certain 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have shown activity against the tobacco mosaic virus.[5]
-
Antiplatelet: Some novel thiadiazole derivatives have been evaluated as antiplatelet agents.[6]
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Antitubercular: 1,3,4-Thiadiazole derivatives have been identified as potential agents against Mycobacterium tuberculosis.[7]
Given the diverse biological activities of the thiadiazole scaffold, it is plausible that this compound could also possess interesting pharmacological properties. Further research is warranted to explore its potential biological targets and mechanisms of action.
Caption: Proposed workflow for biological evaluation.
Conclusion and Future Directions
This compound is a compound with established basic physicochemical properties but a significant lack of detailed experimental data and biological activity studies. This guide highlights the need for further research to:
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Develop and publish a detailed, reproducible synthesis protocol.
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Experimentally determine key physicochemical properties, including melting point, boiling point, and solubility in various solvents.
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Conduct comprehensive biological screening to identify potential therapeutic applications.
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Investigate the mechanism of action and any relevant signaling pathways for promising biological activities.
The information presented here serves as a foundational resource for researchers interested in exploring the potential of this and related thiadiazole compounds in drug discovery and development.
References
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 3. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine
CAS Number: 388088-77-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine, a heterocyclic amine of interest in medicinal chemistry. Due to the limited direct research on this specific isomer, this document synthesizes information from closely related thiadiazole analogs to present a detailed account of its chemical properties, a proposed synthesis protocol, and potential biological activities. The guide includes tabulated data for key chemical and physical properties, a detailed experimental protocol for its synthesis via the Hurd-Mori reaction, and explores potential mechanisms of action in anticancer and antiviral contexts based on literature for structurally similar compounds. Visualizations of the proposed synthetic workflow and potential signaling pathways are provided to facilitate understanding.
Chemical and Physical Properties
This compound is a substituted aromatic heterocyclic compound. Its core structure consists of a 1,2,3-thiadiazole ring bearing a 4-chlorophenyl group at the 4-position and an amine group at the 5-position. The physicochemical properties are crucial for its handling, formulation, and biological interactions.
| Property | Value | Reference |
| CAS Number | 388088-77-5 | [1][2] |
| Molecular Formula | C₈H₆ClN₃S | [1][2] |
| Molecular Weight | 211.67 g/mol | [1][2] |
| Alternate Name | 5-Amino-4-(4-chlorophenyl)-1,2,3-thiadiazole | [1] |
| Boiling Point (Predicted) | 368.9±52.0 °C (at 760 mmHg) |
Synthesis
A plausible and widely utilized method for the synthesis of 4-substituted-5-amino-1,2,3-thiadiazoles is through the Hurd-Mori reaction. This reaction involves the cyclization of an appropriate α-amino-hydrazone with thionyl chloride. For the synthesis of this compound, a proposed pathway starts from 4-chlorophenylacetonitrile.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process:
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Formation of the Hydrazone Intermediate: Reaction of 4-chlorophenylacetonitrile with a hydrazine source to form the corresponding α-amino-hydrazone.
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Hurd-Mori Cyclization: Treatment of the hydrazone intermediate with thionyl chloride to yield the final 1,2,3-thiadiazole product.
Detailed Experimental Protocol (Proposed)
This protocol is a general representation based on the Hurd-Mori synthesis of 1,2,3-thiadiazoles and may require optimization.
Step 1: Synthesis of α-(4-Chlorophenyl)acetaldehyde Hydrazone
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To a stirred solution of 4-chlorophenylacetonitrile (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
Progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is triturated with cold water, filtered, and washed with water to obtain the crude hydrazone, which can be used in the next step without further purification or recrystallized from a suitable solvent like ethanol.
Step 2: Synthesis of this compound
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The crude α-(4-chlorophenyl)acetaldehyde hydrazone (1 equivalent) is dissolved in a chlorinated solvent such as dichloromethane or chloroform.
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The solution is cooled to 0-5 °C in an ice bath.
-
Thionyl chloride (2-3 equivalents) is added dropwise to the cooled solution while maintaining the temperature.
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After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction should be monitored by TLC.
-
Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure.
-
The residue is carefully neutralized with a saturated solution of sodium bicarbonate.
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The resulting solid is filtered, washed with water, and dried.
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The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate mixtures).
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The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Potential Biological Activities and Mechanisms of Action
Anticancer Activity
Derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The mechanism of action for these compounds is often attributed to the induction of apoptosis and interference with key signaling pathways involved in cell proliferation and survival.
Potential Signaling Pathways:
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PI3K/Akt Pathway: Several studies have implicated the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway as a key mechanism for the anticancer effects of thiadiazole derivatives.[3][4] Akt is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis resistance. Its inhibition can lead to cell cycle arrest and programmed cell death.
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MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell growth and differentiation.[3] Some thiadiazole compounds have been shown to modulate this pathway, contributing to their antiproliferative effects.
Quantitative Data from Related Compounds:
The following table summarizes the in vitro cytotoxic activity of some 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives against human cancer cell lines. This data is provided for comparative purposes to indicate the potential potency of this class of compounds.
| Compound Derivative | Cell Line | IC₅₀ (µM) |
| 2-((4-phenylpiperazin-1-yl)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 7.56 |
| 2-((4-phenylpiperazin-1-yl)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole | HepG2 (Liver) | 8.23 |
Antiviral Activity
Certain sulfonamide derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have been synthesized and evaluated for their antiviral activity, particularly against the Tobacco Mosaic Virus (TMV).[5][6] This suggests that the chlorophenyl-thiadiazole scaffold could be a valuable pharmacophore for the development of novel antiviral agents.
Mechanism of Action (Antiviral):
The precise antiviral mechanism for these compounds is not fully elucidated but may involve interference with viral replication or movement within the host plant. For instance, some antiviral agents work by inhibiting viral enzymes or by inducing a defense response in the host.
Quantitative Data from Related Compounds:
The antiviral activity of a sulfonamide derivative of 5-(4-chlorophenyl)-1,3,4-thiadiazole against TMV is presented below.
| Compound | Virus | Activity | EC₅₀ (µg/mL) |
| 5-(4-chlorophenyl)-N-(p-tolyl)-1,3,4-thiadiazole-2-sulfonamide | TMV | Inactivation | 315.6 |
| 5-(4-chlorophenyl)-N-(p-tolyl)-1,3,4-thiadiazole-2-sulfonamide | TMV | Curative | 289.4 |
| 5-(4-chlorophenyl)-N-(p-tolyl)-1,3,4-thiadiazole-2-sulfonamide | TMV | Protective | 254.7 |
Conclusion
This compound represents a molecule of significant interest for further investigation in drug discovery. While direct experimental data is scarce, the analysis of structurally similar compounds, particularly its 1,3,4-thiadiazole isomer, suggests a strong potential for anticancer and antiviral activities. The proposed synthesis via the Hurd-Mori reaction provides a viable route for its preparation, enabling future studies. The potential modulation of key cellular signaling pathways such as PI3K/Akt and MAPK/ERK warrants further investigation to elucidate its precise mechanism of action. This technical guide serves as a foundational resource for researchers embarking on the exploration of this promising compound.
Disclaimer
The information provided in this document, particularly concerning the experimental protocol and biological activities, is based on established chemical principles and data from related compounds. It is intended for research and informational purposes only and should be used with the understanding that further experimental validation is required. Always adhere to proper laboratory safety procedures when handling chemicals.
References
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic and Biological Insights into 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and potential biological relevance of the heterocyclic compound 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds and established methodologies to provide a foundational understanding for researchers.
Spectroscopic Data Analysis
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (ortho to Cl) | 7.40 - 7.60 | Doublet | ~8.5 |
| Aromatic (meta to Cl) | 7.80 - 8.00 | Doublet | ~8.5 |
| Amine (-NH₂) | 5.0 - 7.0 | Broad Singlet | - |
Note: Predicted values are based on general knowledge of similar structures and may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-S (Thiadiazole) | 160 - 170 |
| C-N (Thiadiazole) | 145 - 155 |
| C-Cl (Aromatic) | 135 - 140 |
| C-H (Aromatic) | 128 - 132 |
| C-ipso (Aromatic) | 125 - 130 |
Note: Predicted values are based on general knowledge of similar structures and may vary based on solvent and experimental conditions.
Table 3: Key IR Absorption Bands
| Functional Group | Characteristic Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=N Stretch (Thiadiazole ring) | 1600 - 1650 |
| C=C Stretch (Aromatic ring) | 1450 - 1600 |
| C-Cl Stretch | 1000 - 1100 |
| N-N Stretch (Thiadiazole ring) | 1200 - 1300 |
| C-S Stretch (Thiadiazole ring) | 600 - 800 |
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₈H₆ClN₃S |
| Molecular Weight | 211.67 g/mol |
| Exact Mass | 210.9971 Da |
| Predicted [M+H]⁺ | 212.0049 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are outlined below. These protocols are based on established procedures for analogous compounds.
Synthesis of this compound
A potential synthetic route to the target compound involves the reaction of a diazoacetonitrile with a sulfur source.
Materials:
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4-Chlorophenyldiazoacetonitrile
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Hydrogen sulfide (or a salt like sodium sulfide)
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Base (e.g., an amine)
-
Solvent (e.g., methylene chloride, ether)
Procedure:
-
Dissolve 4-Chlorophenyldiazoacetonitrile in the chosen solvent in a reaction vessel.
-
Cool the solution to a low temperature (e.g., -10 to 0 °C).
-
In the presence of a base, bubble hydrogen sulfide gas through the solution, or add a solution of a hydrogen sulfide salt dropwise with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction mixture, for example, by adding water.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum.
-
Data Analysis: Process the spectra using appropriate software. Analyze chemical shifts, multiplicities, and coupling constants to assign signals to the respective nuclei.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk, or analyze as a thin film on a salt plate.
-
Acquisition: Record the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Acquisition: Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI). Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion.
-
Data Analysis: Determine the molecular weight and confirm the elemental composition from the accurate mass measurement.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Potential Biological Signaling Pathway
Thiadiazole derivatives have been widely investigated for their potential as anticancer agents. One of the common mechanisms of action for such compounds involves the induction of apoptosis (programmed cell death). The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by this compound, leading to apoptosis in cancer cells.
Navigating the Spectroscopic Landscape of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine, a heterocyclic compound with potential applications in medicinal chemistry. Due to the absence of comprehensive, publicly available experimental NMR data for this specific molecule, this guide leverages spectral information from structurally analogous compounds to forecast its NMR characteristics. Detailed experimental protocols for its synthesis and subsequent NMR analysis are also presented.
Predicted NMR Data
The chemical shifts for this compound have been predicted based on the analysis of related structures, including 4-phenyl-1,2,3-thiadiazole and other substituted thiadiazole derivatives. The electron-withdrawing nature of the chlorophenyl group and the electron-donating amino group are expected to influence the chemical shifts of the aromatic and thiadiazole ring systems.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data are summarized in Table 1. The aromatic protons of the 4-chlorophenyl ring are expected to appear as a pair of doublets, characteristic of a para-substituted benzene ring. The amine protons are anticipated to present as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
| Proton (H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2', H-6' | 7.6 - 7.8 | Doublet (d) | 8.0 - 9.0 |
| H-3', H-5' | 7.4 - 7.6 | Doublet (d) | 8.0 - 9.0 |
| -NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | - |
Table 1: Predicted ¹H NMR Data for this compound.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectral data are outlined in Table 2. The carbon atoms of the thiadiazole ring are expected to be significantly deshielded. The carbons of the chlorophenyl ring will show distinct chemical shifts due to the substitution pattern.
| Carbon (C) | Predicted Chemical Shift (δ, ppm) |
| C-4 | 150 - 155 |
| C-5 | 165 - 170 |
| C-1' | 130 - 135 |
| C-2', C-6' | 129 - 131 |
| C-3', C-5' | 128 - 130 |
| C-4' | 134 - 138 |
Table 2: Predicted ¹³C NMR Data for this compound.
Experimental Protocols
The synthesis of this compound can be achieved through established synthetic routes for 1,2,3-thiadiazoles, most notably the Hurd-Mori synthesis.
Synthesis of this compound via Hurd-Mori Reaction
The Hurd-Mori synthesis provides a reliable method for the preparation of 1,2,3-thiadiazoles from α-methylene ketones via a hydrazone intermediate.
Step 1: Formation of the Hydrazone
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To a solution of 4-chloroacetophenone (1 equivalent) in a suitable solvent such as ethanol, add semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Collect the precipitated 4-chloroacetophenone semicarbazone by filtration, wash with cold water, and dry under vacuum.
Step 2: Cyclization to form the 1,2,3-Thiadiazole
-
Suspend the dried 4-chloroacetophenone semicarbazone (1 equivalent) in a suitable solvent like dichloromethane (DCM).
-
Cool the suspension in an ice bath and add thionyl chloride (2-3 equivalents) dropwise with constant stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture into a cold, saturated solution of sodium bicarbonate to neutralize the excess thionyl chloride.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.
NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
¹H NMR Spectroscopy:
-
Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
¹³C NMR Spectroscopy:
-
Acquire the carbon-13 NMR spectrum on the same instrument.
-
Due to the lower natural abundance of ¹³C, a larger number of scans will be necessary.
-
A typical spectral width of 0-200 ppm is used.
Visualizations
The following diagrams illustrate the molecular structure and the proposed synthetic workflow.
Caption: Molecular structure of this compound.
Caption: Workflow for the Hurd-Mori synthesis of the target compound.
An In-depth Technical Guide on the Core Mechanism of Action of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine. Despite the extensive research into the broader family of thiadiazole derivatives, which has unveiled a wide array of biological activities, this particular isomer remains largely uncharacterized in publicly accessible scientific databases. This guide summarizes the available information and provides context based on related thiadiazole compounds, while highlighting the absence of specific data for the target molecule.
Introduction to this compound
This compound is a distinct chemical entity within the thiadiazole family, characterized by its specific isomeric structure. While its synthesis is documented and the compound is available from several chemical suppliers, its biological properties and potential therapeutic applications have not been detailed in peer-reviewed literature. The thiadiazole ring is a common scaffold in medicinal chemistry, with different isomers and substitutions leading to a diverse range of pharmacological effects.[1]
Current State of Research
A thorough investigation of scientific databases yields no specific studies detailing the mechanism of action, biological targets, or signaling pathways associated with this compound. The majority of research focuses on the 1,3,4- and 1,2,4-thiadiazole isomers, which have demonstrated a variety of biological activities.
Biological Activities of Structurally Related Thiadiazole Derivatives
To provide a broader context, this section outlines the known biological activities of other thiadiazole derivatives. It is crucial to note that these activities are not directly attributable to this compound and are presented for informational purposes only.
3.1. Anticancer Activity: Derivatives of 1,3,4-thiadiazole have been extensively studied for their cytotoxic properties against various cancer cell lines.[2] Some of these compounds have been shown to induce apoptosis and inhibit tumor growth.[2]
3.2. Antiviral Activity: Certain 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have been synthesized and evaluated for their antiviral properties, showing some efficacy against the Tobacco Mosaic Virus.[3][4]
3.3. Antimicrobial and Antifungal Activity: The thiadiazole nucleus is a key component in a number of compounds exhibiting antibacterial and antifungal properties.[5]
3.4. Other Biological Activities: Various other biological activities have been reported for thiadiazole derivatives, including anti-inflammatory, anticonvulsant[6], and antiplatelet effects.[7]
Quantitative Data and Experimental Protocols
Due to the absence of specific research on this compound, no quantitative data such as IC50, Ki, or EC50 values are available. Consequently, there are no established experimental protocols for assessing its biological activity.
For researchers interested in investigating this compound, a logical starting point would be to adapt established assays used for other thiadiazole derivatives, depending on the desired biological screen (e.g., cytotoxicity assays for anticancer activity, viral replication assays for antiviral activity).
Signaling Pathways and Workflow Diagrams
As no mechanism of action has been elucidated for this compound, it is not possible to generate diagrams of associated signaling pathways.
For illustrative purposes, a generalized workflow for the initial biological screening of a novel compound is presented below.
Conclusion
References
- 1. This compound CAS#: 388088-77-5 [m.chemicalbook.com]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine
A Predictive Analysis Based on Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological targets of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine is limited in publicly available scientific literature. This guide provides a comprehensive predictive analysis of its potential biological targets and mechanisms of action based on the extensive research conducted on its structural isomer, 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine, and other closely related thiadiazole derivatives. The insights presented herein are intended to guide future research and hypothesis-driven drug discovery efforts.
Executive Summary
The thiadiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. While the specific biological targets of this compound remain to be elucidated, a wealth of data on its 1,3,4-thiadiazole isomer and other analogs points towards significant potential in oncology and beyond. This document synthesizes the existing knowledge on related compounds to forecast the likely therapeutic targets and mechanisms of action for the title compound. The primary predicted activities are centered around anticancer effects, likely mediated through the inhibition of key enzymes and disruption of cellular processes crucial for cancer cell proliferation and survival.
Predicted Biological Targets and Mechanisms of Action
Based on the activities of structurally similar 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, the potential biological targets for this compound are predicted to include:
-
Protein Kinases: A significant body of evidence suggests that thiadiazole derivatives can act as kinase inhibitors.
-
Abl Protein Kinase: Derivatives of 1,3,4-thiadiazole have demonstrated inhibitory activity against Abl protein kinase, a key target in chronic myelogenous leukemia.[1]
-
c-Met Kinase: This class of compounds has also been explored as inhibitors of the c-Met kinase, which is implicated in various cancers.
-
-
Tubulin Polymerization: Disruption of microtubule dynamics is a well-established anticancer strategy. Certain 1,3,4-thiadiazole derivatives are known to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
Enzymes Involved in Cellular Metabolism and Proliferation:
-
Dihydrofolate Reductase (DHFR): Some thiadiazole compounds have been identified as inhibitors of DHFR, an enzyme critical for nucleotide synthesis and a target for both antimicrobial and anticancer drugs.
-
Carbonic Anhydrase: The thiadiazole scaffold is a known pharmacophore for carbonic anhydrase inhibitors.
-
Histone Deacetylase (HDAC): Inhibition of HDACs is a promising epigenetic approach to cancer therapy, and some 1,3,4-thiadiazole derivatives have shown potential in this area.[1]
-
-
Apoptosis and Cell Cycle Regulation: Many cytotoxic 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[2][3]
Quantitative Data: Cytotoxicity of Related Thiadiazole Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives against several human cancer cell lines. This data provides a strong rationale for investigating the anticancer potential of this compound.
Table 1: Cytotoxicity (IC50 in µM) of 5-(4-chlorophenyl)-1,3,4-thiadiazole Derivatives [4]
| Compound ID | MCF-7 (Breast) | HepG2 (Liver) |
| 14a | 2.32 | 3.13 |
| 14b | 6.85 | 6.51 |
| 14c | 7.56 | 8.35 |
| 5-Fluorouracil (Control) | 6.80 | 8.40 |
Table 2: Cytotoxicity (IC50 in µM) of Other Relevant 1,3,4-Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | 7.4 (Abl Kinase) | [1] |
Experimental Protocols
The following is a generalized protocol for the MTT assay, a common method used to assess the in vitro cytotoxicity of compounds like the thiadiazole derivatives discussed.
MTT Assay for Cytotoxicity Assessment
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound is serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the compound. A control group with vehicle (DMSO) only is also included. The plates are then incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate a potential mechanism of action and a typical experimental workflow.
Caption: Predicted anticancer mechanism of this compound.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Conclusion and Future Directions
While direct experimental evidence for the biological targets of this compound is currently lacking, the extensive research on its 1,3,4-thiadiazole isomer provides a strong foundation for predicting its therapeutic potential, particularly in the field of oncology. The data strongly suggests that this compound is likely to exhibit anticancer activity through mechanisms that may include kinase inhibition, disruption of tubulin polymerization, and induction of apoptosis.
Future research should focus on the synthesis and in vitro screening of this compound against a panel of cancer cell lines to validate these predictions. Subsequent studies should aim to identify its specific molecular targets through techniques such as enzymatic assays, proteomics, and molecular docking. Elucidating the precise mechanism of action will be crucial for the further development of this and related compounds as potential therapeutic agents.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Screening of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine: A Technical Overview
For research use only. Not intended for diagnostic or therapeutic use.
Introduction
Thiadiazoles, a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms, are of significant interest in medicinal chemistry due to their diverse biological activities.[1] Depending on the arrangement of the heteroatoms, thiadiazoles exist in several isomeric forms, including 1,2,3-thiadiazole, 1,2,4-thiadiazole, and 1,3,4-thiadiazole. Each isomeric scaffold presents unique physicochemical properties and pharmacological profiles. This document focuses on the specific isomer, 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine (CAS Number: 388088-77-5), providing a theoretical framework for its in vitro screening based on the known biological activities of the broader 1,2,3-thiadiazole class of compounds.[2]
While specific experimental data for this compound is not extensively available in the public domain, the known biological activities of related 1,2,3-thiadiazole derivatives suggest potential applications in several therapeutic areas, including oncology, virology, and mycology.[3][4] The following sections outline a hypothetical in vitro screening workflow for this compound.
Hypothetical In Vitro Screening Cascade
A tiered approach to in vitro screening would systematically evaluate the biological activity of this compound.
Workflow for In Vitro Screening
Caption: A hypothetical workflow for the in vitro screening of novel chemical entities.
Potential Areas of Biological Investigation
Based on the activities of related compounds, the following areas represent logical starting points for an in vitro screening campaign.
Anticancer Activity
Derivatives of 1,2,3-thiadiazole have demonstrated cytotoxic effects against various cancer cell lines.[3][4]
Potential Signaling Pathway Involvement in Cancer
Caption: A simplified model of a compound's interaction with a cellular signaling pathway.
Table 1: Hypothetical Anticancer Screening Data
| Cell Line | Cancer Type | Assay Type | Putative IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 8.1 - 12.8[4] |
| HCT116 | Colon Carcinoma | MTT | >50 (based on related compounds)[3] |
| SW480 | Colorectal Adenocarcinoma | MTT | >50 (based on related compounds)[3] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Antiviral Activity
Certain 1,2,3-thiadiazole derivatives have been investigated for their antiviral properties, for instance, against the Tobacco Mosaic Virus (TMV).[4]
Table 2: Hypothetical Antiviral Screening Data
| Virus | Assay Type | Putative EC50 (µM) |
| Tobacco Mosaic Virus (TMV) | Leaf Disc Method | Comparable to Ribavirin[4] |
| Human Immunodeficiency Virus (HIV-1) | MT-4 Cell-Based Assay | 0.0364 (for a related compound)[4] |
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method for determining the effect of a compound on viral replication.
-
Cell Seeding: Plate a confluent monolayer of host cells in 6-well plates.
-
Viral Infection: Infect the cells with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).
-
Plaque Visualization: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by determining the compound concentration that reduces the number of plaques by 50% compared to an untreated control.
Antifungal Activity
The antifungal potential of 1,2,3-thiadiazole derivatives has also been explored.[3]
Table 3: Hypothetical Antifungal Screening Data
| Fungal Strain | Assay Type | Putative MIC (µg/mL) |
| Candida albicans | Broth Microdilution | Active (based on related compounds)[3] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific fungal strain.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed.
References
An In-Depth Technical Guide to 4-Aryl-1,2,3-Thiadiazol-5-amines: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the discovery, history, and synthetic methodologies for a specialized class of heterocyclic compounds: 4-aryl-1,2,3-thiadiazol-5-amines. This guide details the evolution of synthetic strategies, presents key experimental protocols, and summarizes the current understanding of their biological activities, with a particular focus on their potential as anticancer agents. Quantitative data is systematically organized into tables for comparative analysis, and critical reaction pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the core concepts.
Introduction: The Emergence of a Promising Scaffold
The 1,2,3-thiadiazole ring system, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2] The unique electronic properties and structural features of the 1,2,3-thiadiazole nucleus make it a valuable scaffold in the design of novel therapeutic agents.[1]
Among the various substituted 1,2,3-thiadiazoles, the 4-aryl-1,2,3-thiadiazol-5-amine core represents a particularly intriguing subclass. The presence of an amino group at the C5 position and an aryl substituent at the C4 position offers opportunities for diverse functionalization and modulation of biological activity. This guide delves into the specific history, synthesis, and known biological profile of these promising compounds.
Discovery and Historical Context
The first derivatives of 1,2,3-thiadiazole were prepared in the late 19th century. However, the exploration of specifically substituted analogs like the 4-aryl-1,2,3-thiadiazol-5-amines is a more recent endeavor, driven by the increasing demand for novel heterocyclic compounds in drug discovery. Early synthetic work on the 1,2,3-thiadiazole ring primarily focused on the Hurd-Mori synthesis, a robust method involving the reaction of hydrazones with thionyl chloride. While this method is versatile, its application to the synthesis of 5-amino derivatives requires specific precursors.
A significant breakthrough in the synthesis of 5-amino-1,2,3-thiadiazoles came with the development of methods utilizing diazoacetonitriles. A key patent, US4269982A, describes a process for preparing 5-amino-1,2,3-thiadiazoles by reacting diazoacetonitriles with hydrogen sulfide or its salts.[3] This laid the groundwork for accessing the 5-amino-substituted scaffold. More recently, a high-yield, solvent-base-controlled synthesis of 5-amino-4-cyano-1,2,3-thiadiazoles from 2-cyanothioacetamides and sulfonyl azides has been reported, offering a direct route to precursors of the target compounds.[4]
Synthetic Methodologies
The synthesis of 4-aryl-1,2,3-thiadiazol-5-amines presents a unique set of challenges, primarily centered around the controlled introduction of both the aryl and amino functionalities onto the thiadiazole ring. This section outlines the key synthetic strategies that have been explored.
Synthesis from 2-Cyanothioacetamides
A prominent and efficient method for the synthesis of 5-amino-4-cyano-1,2,3-thiadiazoles involves the reaction of 2-cyanothioacetamides with sulfonyl azides under diazo group transfer conditions.[4] This reaction is highly regioselective and proceeds in high yield. The resulting 5-amino-4-cyano-1,2,3-thiadiazole is a versatile intermediate.
Experimental Protocol: Synthesis of 5-Amino-4-cyano-1,2,3-thiadiazoles [4]
-
Materials: 2-Cyanothioacetamide, sulfonyl azide (e.g., tosyl azide), base (e.g., triethylamine), aprotic solvent (e.g., acetonitrile).
-
Procedure: To a solution of 2-cyanothioacetamide in the aprotic solvent, the base is added, followed by the dropwise addition of the sulfonyl azide at a controlled temperature. The reaction mixture is stirred until completion (monitored by TLC). The product is then isolated by filtration and purified by recrystallization.
The subsequent conversion of the 4-cyano group to a 4-aryl group is a critical step. While direct conversion methods are not extensively reported, modern cross-coupling reactions offer a promising avenue.
Potential Cross-Coupling Strategies for Arylation
The introduction of the aryl group at the C4 position can potentially be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling.[5][6][7] This would necessitate the synthesis of a 4-halo-5-amino-1,2,3-thiadiazole precursor.
Hypothetical Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Hypothetical workflow for the synthesis of 4-aryl-1,2,3-thiadiazol-5-amines via Suzuki-Miyaura coupling.
This approach, while synthetically viable in principle, requires the successful preparation of the halogenated precursor, which is a non-trivial synthetic challenge.
Biological and Pharmacological Activities
Derivatives of the 1,2,3-thiadiazole scaffold have demonstrated significant potential as anticancer agents.[1] The mesoionic character of the ring is believed to facilitate the crossing of cellular membranes, allowing for effective interaction with intracellular targets.
Anticancer Activity
Several studies have highlighted the cytotoxic effects of substituted 1,2,3-thiadiazoles against various cancer cell lines. While data specifically for 4-aryl-1,2,3-thiadiazol-5-amines is limited, the broader class of 4,5-disubstituted 1,2,3-thiadiazoles has shown promising results.
Table 1: Reported Anticancer Activities of Substituted 1,2,3-Thiadiazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Proposed Mechanism of Action | Reference |
| 4,5-Diaryl-1,2,3-thiadiazoles | T47D (Breast Cancer) | 0.042 - 0.058 | Unknown | [1] |
| 4,5-Diaryl-1,2,3-thiadiazoles | - | - | Hsp90 Inhibition | [1] |
| General 1,2,3-Thiadiazoles | - | - | Tubulin Polymerization Inhibition |
Mechanism of Action
The anticancer activity of 1,2,3-thiadiazole derivatives is often attributed to their ability to interfere with critical cellular processes. Two key mechanisms that have been proposed are the inhibition of tubulin polymerization and the inhibition of Heat Shock Protein 90 (Hsp90).[1]
Signaling Pathway: Inhibition of Tubulin Polymerization
Caption: Proposed mechanism of anticancer activity via inhibition of tubulin polymerization.
By binding to tubulin, these compounds can disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[8]
Spectroscopic Characterization
The structural elucidation of 4-aryl-1,2,3-thiadiazol-5-amines relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Expected Spectroscopic Data for 4-Aryl-1,2,3-Thiadiazol-5-amines
| Technique | Key Signals/Features |
| ¹H NMR | - Aromatic protons of the aryl group. - Broad singlet for the -NH₂ protons. |
| ¹³C NMR | - Signals for the carbon atoms of the aryl group. - Signals for the C4 and C5 carbons of the thiadiazole ring. |
| IR (cm⁻¹) | - N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹). - C=N and N=N stretching vibrations of the thiadiazole ring. - Aromatic C-H and C=C stretching vibrations. |
| Mass Spec | - Molecular ion peak (M⁺). - Fragmentation patterns corresponding to the loss of N₂ and other fragments. |
Future Directions and Conclusion
The field of 4-aryl-1,2,3-thiadiazol-5-amines is still in its nascent stages, with significant opportunities for further research and development. The development of robust and scalable synthetic routes to this scaffold is a primary objective. The exploration of palladium-catalyzed cross-coupling reactions on a suitable 4-halo-5-amino-1,2,3-thiadiazole precursor holds considerable promise.
Furthermore, a more in-depth investigation into the biological activities of these compounds is warranted. Comprehensive screening against a panel of cancer cell lines, along with detailed mechanistic studies, will be crucial to unlocking their full therapeutic potential. The elucidation of specific signaling pathways affected by these compounds will provide valuable insights for the rational design of next-generation drug candidates.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 4. Switchable Synthesis of 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles from 2-Cyanothioacetamides under Diazo Group Transfer Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Structural Elucidation of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 4-(4-Chlorophenyl)-1,2,3-thiadiazol-5-amine. The primary method for the synthesis of the 1,2,3-thiadiazole core is the Hurd-Mori synthesis, a reliable approach involving the cyclization of a hydrazone precursor with thionyl chloride. This document outlines a plausible synthetic pathway and presents predicted spectroscopic data based on the analysis of structurally related compounds. Detailed experimental protocols for the synthesis and characterization are provided to guide researchers in the preparation and confirmation of this compound. All quantitative data is summarized in structured tables for clarity, and key processes are visualized using Graphviz diagrams.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the 1,2,3-thiadiazole scaffold in various biologically active molecules. Accurate structural determination is the cornerstone of understanding its chemical properties and potential therapeutic applications. This guide details the methodologies and data integral to confirming the molecular structure of this compound.
The principal synthetic route to 1,2,3-thiadiazoles is the Hurd-Mori synthesis, which involves the reaction of a hydrazone derivative with thionyl chloride.[1][2][3] This guide will focus on a proposed synthesis of this compound starting from a suitable 4-chlorophenyl precursor.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved via a two-step process, beginning with the formation of a semicarbazone intermediate, followed by cyclization using the Hurd-Mori reaction.
Caption: Proposed synthesis of this compound.
Experimental Protocols
Synthesis of 2-(4-chlorophenyl)-2-(semicarbamoyl)acetonitrile (Intermediate)
-
To a solution of 4-chlorophenylacetonitrile (1 equivalent) in ethanol, add semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the crude semicarbazone intermediate.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified intermediate.
Synthesis of this compound (Final Product)
-
Suspend the dried 2-(4-chlorophenyl)-2-(semicarbamoyl)acetonitrile (1 equivalent) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (2-3 equivalents) dropwise to the stirred suspension, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring the mixture into a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Structural Elucidation Workflow
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.
Caption: Workflow for the structural elucidation of the target compound.
Spectroscopic Data and Analysis
Note: The following data are predicted based on the analysis of structurally similar compounds due to the absence of a dedicated publication with complete experimental data for this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
| Parameter | Predicted Value |
| Molecular Formula | C₈H₆ClN₃S |
| Molecular Weight | 211.67 g/mol |
| Predicted (M+) | m/z 211/213 (isotope pattern for Cl) |
| Major Fragments | [M-N₂]⁺, [M-N₂-HCN]⁺, [C₆H₄Cl]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the key functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3400 - 3200 (two bands) |
| C-H Stretch (aromatic) | 3100 - 3000 |
| C=N Stretch (thiadiazole ring) | ~1620 |
| C=C Stretch (aromatic) | 1600 - 1450 |
| C-Cl Stretch | 850 - 550 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon environments in the molecule.
5.3.1. ¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -NH₂ | 5.0 - 6.0 | broad singlet | - |
| Aromatic H (ortho to Cl) | 7.3 - 7.5 | doublet | ~8.5 |
| Aromatic H (meta to Cl) | 7.5 - 7.7 | doublet | ~8.5 |
5.3.2. ¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-Cl (aromatic) | 134 - 136 |
| C-H (aromatic) | 128 - 130 |
| C-S (thiadiazole) | 145 - 150 |
| C-N (thiadiazole) | 155 - 160 |
| Quaternary C (aromatic) | 130 - 132 |
Conclusion
References
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive experimental protocol for the synthesis of 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is based on the established Hurd-Mori reaction, a reliable method for forming the 1,2,3-thiadiazole ring system.[1][2] This protocol outlines a two-step process starting from commercially available 4-chlorophenylacetonitrile. Detailed methodologies, reagent specifications, safety precautions, and data presentation are included to ensure reproducibility and safety.
Introduction
The 1,2,3-thiadiazole scaffold is a key structural motif in a variety of biologically active compounds and functional materials.[3][4] Derivatives of this heterocycle have demonstrated a wide range of activities, including potential applications as antimicrobial, antiviral, and anticancer agents.[4][5] The target compound, this compound (C₈H₆ClN₃S, MW: 211.67 g/mol ), is a valuable intermediate for the development of novel pharmaceuticals and agrochemicals.[6][7]
The synthesis described herein follows a modified Hurd-Mori approach, which involves the cyclization of an appropriate hydrazone derivative with thionyl chloride (SOCl₂).[1][5] The protocol starts with the base-catalyzed condensation of 4-chlorophenylacetonitrile with a suitable activating group, followed by cyclization to form the desired 5-amino-1,2,3-thiadiazole ring.
Reaction Scheme
The overall synthetic pathway can be summarized in two main steps:
-
Formation of an activated acetonitrile intermediate: 4-Chlorophenylacetonitrile is reacted with a suitable activating agent to facilitate subsequent cyclization.
-
Cyclocondensation with Thionyl Chloride: The intermediate undergoes a cyclocondensation reaction with thionyl chloride to yield the final product.
Experimental Protocol
This protocol is designed for a laboratory-scale synthesis. All operations involving volatile and hazardous reagents must be performed in a certified fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Quantity | Supplier/Grade |
| 4-Chlorophenylacetonitrile | 140-53-4 | C₈H₆ClN | 151.60 | 10.0 g | Sigma-Aldrich, ≥98% |
| Sodium ethoxide | 141-52-6 | C₂H₅NaO | 68.05 | 1.2 eq | Sigma-Aldrich, 96% |
| Ethyl cyanoformate | 623-49-4 | C₄H₅NO₂ | 99.09 | 1.1 eq | Sigma-Aldrich, 99% |
| Thionyl chloride (SOCl₂) | 7719-09-7 | Cl₂OS | 118.97 | 3.0 eq | Acros, 99.5% |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | 250 mL | Fisher, ACS Grade |
| Ethanol (EtOH) | 64-17-5 | C₂H₆O | 46.07 | 100 mL | Anhydrous |
| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 | 200 mL | Anhydrous |
| Saturated NaHCO₃ solution | - | NaHCO₃ | 84.01 | 100 mL | Lab prepared |
| Brine (Saturated NaCl) | - | NaCl | 58.44 | 100 mL | Lab prepared |
| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | As needed | Sigma-Aldrich |
Step-by-Step Methodology
Step 1: Synthesis of the Intermediate (α-cyano-4-chlorophenylacetonitrile derivative)
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
In the flask, dissolve 10.0 g of 4-chlorophenylacetonitrile in 100 mL of anhydrous ethanol.
-
In a separate beaker, prepare a solution of sodium ethoxide by carefully adding the required amount (1.2 eq) to anhydrous ethanol.
-
Slowly add the sodium ethoxide solution to the reaction flask via the dropping funnel over 15 minutes at room temperature.
-
Add ethyl cyanoformate (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and neutralize with dilute HCl.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude intermediate. This intermediate is often used in the next step without further purification.
Step 2: Cyclization to form this compound
-
Caution: Thionyl chloride is highly corrosive and reacts violently with water.[8][9] This step must be performed in a well-ventilated fume hood.
-
Set up a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (CaCl₂).
-
Dissolve the crude intermediate from Step 1 in 150 mL of anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly and carefully add thionyl chloride (3.0 eq) to the solution dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into 100 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring to neutralize excess SOCl₂.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine all organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
Purification and Characterization
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[2]
-
Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: Determine the melting point and compare it with literature values.
-
NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (211.67 g/mol ).[6]
-
Infrared Spectroscopy (IR): To identify key functional groups.
-
Expected Results
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₈H₆ClN₃S |
| Molecular Weight | 211.67 g/mol [7] |
| Yield | 60-75% (after purification) |
| Purity | ≥98% (as determined by HPLC or NMR) |
Safety and Hazard Information
All personnel must adhere to standard laboratory safety procedures.
-
4-Chlorophenylacetonitrile: Toxic if swallowed or in contact with skin. Handle with gloves and safety glasses.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic.[8] Reacts violently with water, releasing toxic gases (HCl and SO₂).[10] Causes severe skin burns and eye damage.[8] Always handle in a fume hood with appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.[8][9] Ensure an emergency eyewash and safety shower are accessible.[8]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated area.
-
Sodium Ethoxide: Corrosive and flammable solid. Reacts with water. Handle in a dry environment.
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations. Quench excess thionyl chloride carefully before disposal.
Visual Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the chemical reaction pathway.
References
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. isres.org [isres.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. scbt.com [scbt.com]
- 8. actylislab.com [actylislab.com]
- 9. reddit.com [reddit.com]
- 10. THIONYL CHLORIDE - Nineteenth Interim Report of the Committee on Acute Exposure Guideline Levels: Part A - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays Using 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Thiadiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The compound 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine belongs to this class of heterocyclic compounds and holds potential for investigation as a therapeutic agent. These application notes provide detailed protocols for cell-based assays to characterize the potential anti-proliferative and apoptosis-inducing effects of this compound on cancer cell lines. The following protocols are foundational for screening and mechanistic studies in a drug development context.
Data Presentation
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 0 (Vehicle Control) | 100 ± 4.2 | rowspan="6" |
| 1 | 85.3 ± 5.1 | ||
| 10 | 52.1 ± 3.8 | ||
| 25 | 28.7 ± 2.9 | ||
| 50 | 12.5 ± 1.5 | ||
| 100 | 5.2 ± 0.8 | ||
| A549 (Lung Cancer) | 0 (Vehicle Control) | 100 ± 5.5 | rowspan="6" |
| 1 | 90.1 ± 6.3 | ||
| 10 | 60.2 ± 4.7 | ||
| 25 | 35.8 ± 3.1 | ||
| 50 | 18.9 ± 2.2 | ||
| 100 | 8.1 ± 1.1 | ||
| HEK293 (Normal Kidney) | 0 (Vehicle Control) | 100 ± 3.9 | rowspan="6" |
| 1 | 98.2 ± 4.0 | ||
| 10 | 95.6 ± 3.5 | ||
| 25 | 91.3 ± 2.8 | ||
| 50 | 85.7 ± 4.2 | ||
| 100 | 78.4 ± 5.0 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| Compound (IC₅₀) | 60.8 ± 3.5 | 25.4 ± 2.8 | 12.3 ± 1.9 | 1.5 ± 0.3 |
| Staurosporine (Positive Control) | 45.1 ± 4.2 | 35.7 ± 3.1 | 17.9 ± 2.5 | 1.3 ± 0.2 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals.
Workflow for Cell Viability Assay
Caption: Workflow of the MTT cell viability assay.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V.[2][3] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[2][3]
Signaling Pathway for Apoptosis Induction
Caption: Proposed intrinsic pathway of apoptosis.
Materials:
-
This compound
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 1 x 10⁶ cells per well and allow them to attach overnight. Treat the cells with this compound at its predetermined IC₅₀ concentration for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
Disclaimer
The provided application notes and protocols are intended as a guide for research purposes. The experimental conditions, including cell lines, compound concentrations, and incubation times, may require optimization for specific experimental setups. The hypothetical data presented is for illustrative purposes and does not represent actual experimental results. Researchers should adhere to all applicable laboratory safety guidelines.
References
Application Notes and Protocols: Anticancer Activity of Chloro-Substituted Phenyl-Thiadiazole Derivatives
Disclaimer: While the query specified 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine derivatives, a comprehensive literature review reveals a significant focus on the anticancer activities of the isomeric 1,3,4-thiadiazole scaffold, particularly derivatives of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine and related structures. The following application notes and protocols are based on the available scientific data for these closely related and extensively studied compounds.
Introduction
Thiadiazole-based compounds are a class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer activity.[1][2] The mesoionic nature of the thiadiazole ring allows these compounds to readily cross cellular membranes and interact with biological targets.[1][3] This document focuses on derivatives featuring a 4-chlorophenyl group attached to the 1,3,4-thiadiazole core, which have shown promising results as cytotoxic agents against various cancer cell lines. These compounds often induce apoptosis and cause cell cycle arrest by targeting key signaling pathways involved in cancer cell proliferation and survival.[4][5]
Data Presentation: In Vitro Cytotoxicity
The antiproliferative activity of various 4-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives has been quantified using the median inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit 50% of cell growth.
Table 1: Cytotoxic Activity (IC₅₀) of 5-(4-Chlorophenyl)-1,3,4-thiadiazole Derivatives against Human Cancer Cell Lines.
| Compound ID | Derivative Structure | Cell Line | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|
| 3 | Pyridinium acetamide | MCF-7 | 7.56 ± 0.51 | [5] |
| 4e | o-Ethoxyphenyl piperazine acetamide | MCF-7 | 2.34 ± 0.17 | [5] |
| 4i | Benzyl piperidine acetamide | MCF-7 | 2.41 ± 0.19 | [5] |
| 3 | Pyridinium acetamide | HepG2 | 8.16 ± 0.65 | [5] |
| 4e | o-Ethoxyphenyl piperazine acetamide | HepG2 | 3.13 ± 0.22 | [5] |
| 4i | Benzyl piperidine acetamide | HepG2 | 3.25 ± 0.29 |[5] |
MCF-7: Human Breast Adenocarcinoma; HepG2: Human Hepatocellular Carcinoma. Data are presented as mean ± SD.
Table 2: Cytotoxic Activity (IC₅₀) of a Related N-(4-Chlorophenyl)-1,3,4-thiadiazole Derivative.
| Compound ID | Full Chemical Name | Cell Line | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|
| 3 | N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | A549 | 24.12 | [4] |
| 3 | N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | C6 | 13.51 |[4] |
A549: Human Lung Adenocarcinoma; C6: Rat Glioma. NIH/3T3 mouse embryonic fibroblast cells were used to evaluate selectivity.[4]
Visualized Workflows and Pathways
General Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and in vitro evaluation of novel thiadiazole derivatives as potential anticancer agents.
Targeted Signaling Pathway: Akt Inhibition
Several thiadiazole derivatives exert their anticancer effects by inhibiting key survival pathways. One such target is the Akt signaling pathway, which is often overactive in cancer, promoting cell proliferation and inhibiting apoptosis.[4]
Experimental Protocols
Protocol: Synthesis of N-substituted Acetamide Derivatives
This protocol describes a general method for synthesizing derivatives from a 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide intermediate.[5]
Materials:
-
2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (Intermediate 2)
-
Appropriate secondary amine (e.g., substituted piperazine, benzyl piperidine) (1 mmol)
-
Dry benzene or Toluene
-
Triethylamine (TEA)
-
Ethanol for crystallization
-
Reflux apparatus, filtration equipment
Procedure:
-
Dissolve the chloroacetamide intermediate (1 mmol) in dry benzene (30 mL).[5]
-
Add the appropriate secondary amine (1 mmol) to the solution.[5]
-
Add a catalytic amount of triethylamine (TEA) (approx. 0.2 mL).[5]
-
Heat the reaction mixture under reflux for 16–20 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Once the reaction is complete, collect the resulting precipitate by filtration while the mixture is still hot.[5]
-
Dry the collected solid and recrystallize it from ethanol to obtain the purified final product.[5]
-
Confirm the structure using spectral analysis (e.g., ¹H NMR, IR, Mass Spectrometry).
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[4]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549) and a normal cell line (e.g., NIH/3T3) for selectivity.[4][5]
-
96-well microtiter plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Thiadiazole derivatives (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 1x10⁴ cells/well) and incubate for 24 hours to allow for attachment.[4]
-
Prepare serial dilutions of the test compounds and the positive control. The final concentrations may range from 3.9 to 500 µg/mL.[4]
-
After 24 hours of pre-incubation, remove the old medium and add fresh medium containing the various concentrations of the test compounds to the wells. Include wells with untreated cells (negative control) and vehicle control (DMSO).[4]
-
Incubate the plates for an additional 24 or 48 hours.[4]
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds at IC₅₀ concentration
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with the test compound (at its IC₅₀ concentration) for 24 hours. Include an untreated control.
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in the PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, will determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4] An accumulation of cells in a specific phase indicates cell cycle arrest.[4]
Protocol: Apoptosis Detection by Annexin V-FITC/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cancer cell lines
-
Test compounds at IC₅₀ concentration
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed and treat cells in 6-well plates as described for the cell cycle analysis protocol.
-
Harvest both adherent and floating cells, and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antiviral Evaluation of 4-(4-Chlorophenyl)-1,2,3-Thiadiazole Derivatives
Note to the Reader: The specific compound "4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine" as requested in the topic is not extensively documented in the available scientific literature. However, substantial research has been conducted on a closely related structural isomer, specifically derivatives of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole . This document provides detailed application notes and protocols based on the evaluation of these 1,3,4-thiadiazole derivatives, which have demonstrated notable antiviral activity, particularly against the Tobacco Mosaic Virus (TMV). The methodologies and findings presented herein are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antiviral agents.
Introduction
Thiadiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The 1,3,4-thiadiazole nucleus, in particular, is a bioisostere of the pyrimidine ring and is found in several commercially available drugs.[3] This has prompted extensive research into the synthesis and biological evaluation of novel 1,3,4-thiadiazole-containing molecules as potential therapeutic agents.
This application note details the antiviral evaluation of a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamide derivatives. These compounds have been synthesized and assessed for their inhibitory activity against the Tobacco Mosaic Virus (TMV), a widespread and economically significant plant pathogen.[4][5][6] The data and protocols provided are based on published research and are intended to guide researchers in the screening and characterization of similar compounds.
Quantitative Data Summary
The antiviral activity of the synthesized 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamide derivatives against Tobacco Mosaic Virus (TMV) was quantified. The following table summarizes the inhibitory activity of these compounds at a concentration of 500 µg/mL, using the half-leaf method. Ningnanmycin, a commercial antiviral agent, was used as a positive control.
Table 1: In Vivo Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamide Derivatives Against TMV at 500 µg/mL
| Compound ID | R Substituent | Inactivation Activity (%) | Curative Activity (%) | Protective Activity (%) |
| 7a | Phenyl | 42.1 | 38.5 | 45.3 |
| 7b | 4-Methylphenyl | 51.3 | 48.2 | 50.1 |
| 7c | 4-Methoxyphenyl | 35.6 | 32.4 | 38.7 |
| 7d | 4-Fluorophenyl | 45.8 | 41.7 | 43.2 |
| 7e | 1-Piperazinyl | 28.4 | 25.1 | 29.8 |
| 7f | Diethyl phosphonate | 48.9 | 45.3 | 47.6 |
| 7g | 4-Chlorophenyl | 40.1 | 37.8 | 42.5 |
| 7h | 2,4-Dichlorophenyl | 33.7 | 30.1 | 35.4 |
| 7i | 3-Chlorophenyl | 50.2 | 47.1 | 49.5 |
| 7j | 2-Thienyl | 38.9 | 35.6 | 40.3 |
| Ningnanmycin | - | 52.5 | 50.8 | 51.7 |
Data extracted from Chen et al., 2010.[4][5]
Experimental Protocols
This protocol outlines the multi-step synthesis of the key intermediate, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Materials:
-
4-Chlorobenzoic acid
-
Methanol
-
Concentrated Sulfuric Acid
-
Hydrazine hydrate (80%)
-
Ethanol
-
Carbon disulfide
-
Potassium hydroxide
Procedure:
-
Esterification: A mixture of 4-chlorobenzoic acid and methanol in the presence of a catalytic amount of concentrated sulfuric acid is refluxed for 5 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate (methyl 4-chlorobenzoate) is filtered, washed with water, and dried.
-
Hydrazination: The methyl 4-chlorobenzoate is dissolved in ethanol, and hydrazine hydrate (80%) is added. The mixture is refluxed for 6 hours. After cooling, the precipitate (4-chlorobenzohydrazide) is filtered, washed with cold ethanol, and dried.
-
Salt Formation and Cyclization: 4-chlorobenzohydrazide is dissolved in absolute ethanol, and potassium hydroxide is added, followed by the dropwise addition of carbon disulfide at room temperature. The mixture is then refluxed for 8 hours. The solvent is evaporated under reduced pressure, and the residue is dissolved in water. The solution is acidified with dilute hydrochloric acid to precipitate the crude product. The precipitate is filtered, washed with water, and recrystallized from ethanol to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Materials:
-
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
-
Acetic acid
-
Chlorine gas
-
Acetonitrile
-
Appropriate amine (for derivatives 7a-7j)
-
Triethylamine
Procedure:
-
Chlorination: 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol is suspended in acetic acid and water. The suspension is cooled in an ice bath, and chlorine gas is bubbled through the mixture for 2-3 hours with stirring. The resulting precipitate (5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride) is filtered, washed with cold water, and dried under vacuum.
-
Sulfonamide Formation: To a stirred solution of the desired amine (1.0 mmol) in acetonitrile (5 mL), 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride (1.0 mmol) and triethylamine (0.15 mL) are added at room temperature. The reaction mixture is stirred for 6 hours. The resulting solid is filtered under suction and dried to obtain the final sulfonamide derivative.
This method is used to evaluate the in vivo antiviral activity of the compounds.
Materials:
-
Tobacco plants (Nicotiana tabacum L.) of the same age
-
Tobacco Mosaic Virus (TMV)
-
Test compounds
-
Ningnanmycin (positive control)
-
Phosphate buffer (0.01 M, pH 7.4)
-
Diatomaceous earth (abrasive)
Procedure:
-
Virus Inoculation: The upper leaves of healthy tobacco plants are selected. The leaves are lightly dusted with diatomaceous earth. A solution of TMV in phosphate buffer is then gently rubbed onto the left half of each leaf to serve as the control. The right half of the same leaf is used for the test compound application.
-
Compound Application (Curative Activity): After virus inoculation (typically 30 minutes), the test compound solution (at 500 µg/mL) is applied to the right half of the inoculated leaves.
-
Compound Application (Protective Activity): The test compound solution is applied to the right half of the leaves 24 hours prior to virus inoculation.
-
Compound Application (Inactivation Activity): The test compound is mixed with the TMV solution before inoculation, and the mixture is then applied to the right half of the leaves.
-
Incubation: The inoculated plants are kept in a greenhouse under controlled conditions for 3-4 days to allow for the development of local lesions.
-
Data Collection and Analysis: The number of local lesions on both the control half (left) and the treated half (right) of each leaf is counted. The percentage of inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average number of lesions on the control half-leaves, and T is the average number of lesions on the treated half-leaves.
Visualizations
Caption: Synthetic pathway for 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides.
Caption: Workflow for evaluating the antiviral activity of compounds against TMV.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiadiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] These compounds are known to exhibit a wide range of biological effects, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[2][3][5][6] The 1,2,3-thiadiazole scaffold, in particular, presents a unique structural motif for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the utilization of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of a hypothetical cancer-related kinase, "Kinase-X."
Compound Details:
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 388088-77-5[7] |
| Molecular Formula | C₈H₆ClN₃S[7][8] |
| Molecular Weight | 211.67 g/mol [7][8] |
| Structure | |
| This compound |
Hypothetical Biological Target: Kinase-X
For the context of these application notes, we will hypothesize that this compound is being investigated as a potential inhibitor of "Kinase-X," a serine/threonine kinase implicated in a cancer signaling pathway. Overexpression or constitutive activation of Kinase-X is associated with cell proliferation and survival in certain cancer types. The goal of the HTS campaign is to identify small molecule inhibitors of Kinase-X.
Signaling Pathway
References
- 1. nbinno.com [nbinno.com]
- 2. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaji.net [oaji.net]
- 4. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. chemscene.com [chemscene.com]
- 8. scbt.com [scbt.com]
Application Notes and Protocols for the Purification of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized protocols for the purification of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine. Due to the limited availability of specific purification data for this exact compound in published literature, the following protocols are based on established methods for structurally related aryl-thiadiazole derivatives. Researchers should consider these as starting points and may need to optimize the conditions for their specific sample.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The purity of such compounds is critical for accurate biological evaluation and to meet regulatory standards. This document outlines two primary methods for its purification: recrystallization and column chromatography.
Data Presentation: Purification Techniques for Aryl-Thiadiazole Derivatives
The following table summarizes purification methods used for compounds structurally similar to this compound. This data can be used as a guide for selecting a starting point for purification.
| Purification Method | Compound Type | Details | Observed Yield/Purity | Reference |
| Recrystallization | 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | Solvent: Ethanol | Yields: 26.5% - 81% | [1] |
| 4-aryl-thiazole derivatives | Solvent: Dimethylformamide (DMF) | High Yields | ||
| 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines | Solvent: Chloroform | Not specified | ||
| 5-(4-substituted-phenyl)-1,3,4-thiadiazole derivatives | Solvent: Rectified Spirit | Not specified | ||
| Column Chromatography | 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | Stationary Phase: Silica gel; Eluent: Petroleum ether/Ethyl acetate (2:1, V/V) | Yield: 42% | [1] |
| 4-alkyl-6-(5-aryl-1,2,3-thiadiazol-4-yl)benzene-1,3-diols | Stationary Phase: Silica gel; Eluent: Toluene/Ethyl Acetate (10:1) | Not specified |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for chemical purification.
Caption: A typical workflow for purification by recrystallization.
Caption: A standard workflow for purification by column chromatography.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general method for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined experimentally. Based on related compounds, ethanol, or a mixture of ethanol and water, are good starting points.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, 95% Ethanol, DMF, Chloroform)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
Procedure:
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to boiling. If the compound dissolves, cool the solution to see if crystals form. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected solvent to just cover the solid.
-
Heating: Gently heat the mixture to boiling while stirring to facilitate dissolution. Add small portions of hot solvent until the compound is completely dissolved. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography. The eluent system will likely require optimization.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Eluent system (e.g., Toluene:Ethyl Acetate or Petroleum Ether:Ethyl Acetate mixtures)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing: Secure the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring no air bubbles are trapped. Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant level of eluent above the silica gel to prevent the column from running dry.
-
Fraction Collection: Collect fractions of a suitable volume in separate tubes.
-
Monitoring: Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.
-
Isolation: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Conclusion
References
Application Notes and Protocols for the Characterization of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of the novel heterocyclic compound, 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine. This document includes detailed experimental protocols for various analytical techniques, a summary of expected quantitative data based on analogous compounds, and visualizations of experimental workflows and a representative biological pathway.
Physicochemical Properties
A summary of the predicted physicochemical properties for this compound is presented below. These values are computationally derived and provide a preliminary understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN₃S | --INVALID-LINK-- |
| Molecular Weight | 211.67 g/mol | [1] |
| IUPAC Name | This compound | |
| CAS Number | 388088-77-5 | [2] |
| Appearance | Expected to be a solid | |
| Melting Point | >260 °C (for a similar isomer) | [3] |
Spectroscopic and Chromatographic Characterization
The structural elucidation and purity assessment of this compound can be achieved through a combination of spectroscopic and chromatographic techniques. Below are the expected data and detailed protocols for these methods, based on the analysis of structurally related thiadiazole derivatives.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule.
Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.50 - 7.60 | Doublet | 2H | Aromatic protons (ortho to Cl) |
| ~7.80 - 7.90 | Doublet | 2H | Aromatic protons (meta to Cl) |
| ~7.20 | Broad Singlet | 2H | Amine protons (-NH₂) |
Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C5 of thiadiazole ring |
| ~145 - 150 | C4 of thiadiazole ring |
| ~133 - 135 | Quaternary aromatic carbon (C-Cl) |
| ~128 - 130 | Aromatic CH carbons |
| ~125 - 127 | Quaternary aromatic carbon (C-thiadiazole) |
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: A 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-180 ppm).
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrometry Data
| Technique | Ionization Mode | Expected m/z |
| Electrospray Ionization (ESI) | Positive | [M+H]⁺ ≈ 212.00 |
| Gas Chromatography-MS (GC-MS) | Electron Ionization (EI) | M⁺ ≈ 211 |
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Separation (optional but recommended):
-
Use a C18 reversed-phase column.
-
A gradient elution with water and acetonitrile (both with 0.1% formic acid) is a common starting point.
-
-
Mass Spectrometry Analysis:
-
Acquire data in positive ion mode.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected FT-IR Spectral Data (KBr pellet)
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | N-H stretching (amine) |
| 3100 - 3000 | Aromatic C-H stretching |
| 1620 - 1580 | C=N stretching (thiadiazole ring) and N-H bending |
| 1500 - 1400 | Aromatic C=C stretching |
| ~830 | C-Cl stretching |
| ~700 | C-S stretching |
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Expected UV-Vis Spectral Data (in Ethanol)
| λmax (nm) |
| ~250 - 270 |
| ~320 - 340 |
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use the pure solvent as a reference.
-
Record the absorption spectrum over a wavelength range of 200-800 nm.
-
Experimental Workflows
The following diagrams illustrate the general workflows for the characterization of this compound.
References
- 1. 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | C8H6ClN3S | CID 668392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 388088-77-5 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. wjpmr.com [wjpmr.com]
- 5. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine Derivatives for Biological Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of derivatives based on the 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-amine scaffold. This class of compounds has garnered interest for its potential therapeutic applications, particularly in oncology.
Introduction
Thiadiazole derivatives are a versatile class of heterocyclic compounds recognized for their wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1] The mesoionic character of the thiadiazole ring allows these compounds to readily cross cellular membranes and interact with various biological targets.[1] This document focuses on derivatives of this compound, outlining synthetic strategies and protocols for assessing their biological activity, with a focus on their potential as anticancer agents.
Synthesis of this compound Derivatives
A primary method for the synthesis of the 1,2,3-thiadiazole core is the Hurd-Mori synthesis, which involves the reaction of a hydrazone with thionyl chloride.[2][3] For the synthesis of 5-amino-1,2,3-thiadiazoles, a common starting material is an α-amino nitrile.
Protocol 1: Synthesis of this compound
This protocol is a representative example based on established methods for analogous compounds.[4]
Materials:
-
4-chlorophenylacetonitrile
-
Hydrazine
-
Sulfur
-
Thionyl chloride (SOCl₂)
-
Appropriate solvents (e.g., ethanol, dioxane)
-
Base (e.g., pyridine, triethylamine)
Procedure:
-
Hydrazone Formation: React 4-chlorophenylacetonitrile with hydrazine in a suitable solvent like ethanol to form the corresponding hydrazone.
-
Reaction with Sulfur: Treat the resulting hydrazone with elemental sulfur.
-
Cyclization (Hurd-Mori Reaction): In a well-ventilated fume hood, cautiously add thionyl chloride to the reaction mixture, typically in the presence of a base such as pyridine, to facilitate the cyclization to the 1,2,3-thiadiazole ring.[2]
-
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield this compound.
Derivatives at the 5-amino position can be subsequently synthesized through standard amine modification reactions, such as acylation or alkylation.
Biological Evaluation: Anticancer Activity
Derivatives of the 1,2,3-thiadiazole scaffold have shown promising anticancer activity.[5] Evaluation of these compounds typically involves assessing their cytotoxicity against various cancer cell lines and elucidating their mechanism of action.
Data Presentation: Cytotoxicity of Thiadiazole Derivatives
| Compound Scaffold | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-Aryl-4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole | A549 (Lung) | ~0.35 | [6] |
| 5-Aryl-4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole | IGR39 (Melanoma) | ~0.35 | [6] |
| 5-Aryl-4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole | U87 (Glioblastoma) | ~0.35 | [6] |
| Fused 1,2,3-thiadiazole DHEA derivative | T47D (Breast) | 0.042 - 0.058 | [5] |
| 4-(Isopropylthio)anthra[1,2-c][6][7][8]thiadiazole-6,11-dione | Leukemia Cell Lines | 0.18 - 1.45 | [5] |
| 4-(Isopropylthio)anthra[1,2-c][6][7][8]thiadiazole-6,11-dione | Prostate Cancer Cell Lines | 0.18 - 1.45 | [5] |
| 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | T47D (Breast), HT-29 (Colon), and others | Not specified | [9] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast) | 1.78 | [10] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung) | 4.04 | [10] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative with piperazine | MCF-7 (Breast) | 2.32 - 8.35 | [11] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative with piperazine | HepG2 (Liver) | 2.32 - 8.35 | [11] |
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the synthesized compounds.[8]
Workflow:
Experimental workflow for the MTT assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Synthesized thiadiazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the thiadiazole derivatives. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Potential Mechanisms of Action
Thiadiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and the inhibition of Heat Shock Protein 90 (Hsp90).
Inhibition of Tubulin Polymerization
Disruption of microtubule dynamics is a well-established anticancer strategy.[12] Some thiadiazole derivatives act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis.[5]
Signaling Pathway:
Inhibition of tubulin polymerization by thiadiazole derivatives.
Protocol 3: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of compounds on the polymerization of purified tubulin.[7][13]
Workflow:
Workflow for the in vitro tubulin polymerization assay.
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer
-
GTP solution
-
Fluorescent reporter dye that binds to polymerized tubulin
-
Known tubulin inhibitor (e.g., Nocodazole) and stabilizer (e.g., Paclitaxel) as controls
-
96-well, non-binding, black plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and controls.
-
Reaction Setup: In a pre-warmed 96-well plate, add the test compounds or controls.
-
Initiation: Add the ice-cold tubulin reaction mix (containing tubulin, buffer, GTP, and fluorescent reporter) to each well.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes).
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the rate and extent of polymerization and determine the IC₅₀ for inhibition.
Inhibition of Hsp90
Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins.[8] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. Certain 1,2,3-thiadiazole derivatives have been identified as potent Hsp90 inhibitors.[5][6]
Signaling Pathway:
Mechanism of Hsp90 inhibition by thiadiazole derivatives.
Protocol 4: Hsp90 ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATPase activity of Hsp90, which is essential for its chaperone function.[8]
Workflow:
Workflow for the Hsp90 ATPase activity assay.
Materials:
-
Purified Hsp90 protein
-
Hsp90 assay buffer
-
ATP solution
-
Reagent for detecting inorganic phosphate (e.g., Malachite Green)
-
Known Hsp90 inhibitor (e.g., 17-AAG) as a positive control
-
96-well plates
-
Absorbance microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, various concentrations of the test compound, and purified Hsp90 protein.
-
Initiation: Add ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the phosphate detection reagent.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Data Analysis: Calculate the percentage of Hsp90 ATPase inhibition and determine the IC₅₀ value for each compound.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols and information provided herein offer a framework for the synthesis and biological evaluation of its derivatives, with a focus on their potential as anticancer agents through mechanisms such as tubulin polymerization and Hsp90 inhibition. Further derivatization and comprehensive biological testing are warranted to explore the full therapeutic potential of this chemical class.
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. isres.org [isres.org]
- 4. US4269982A - Process for preparing 5-amino-1,2,3-thiadiazoles - Google Patents [patents.google.com]
- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiadiazole derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] The 1,3,4-thiadiazole scaffold, in particular, is a common feature in molecules designed as potential anticancer agents.[2][3][4] These compounds have been shown to exert their cytotoxic effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways like PI3K/Akt.[2][5][6]
This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine, a representative member of this class. The provided methodologies are based on established assays and published data for structurally related thiadiazole derivatives, offering a robust framework for preliminary anticancer screening and mechanism of action studies.
Data Presentation: Cytotoxicity of Thiadiazole Derivatives
While specific cytotoxicity data for this compound is not extensively available in the public domain, the following table summarizes the cytotoxic activity (IC50 values) of structurally related 1,3,4-thiadiazole derivatives against various human cancer cell lines, as reported in the literature. This data serves as a valuable reference for expected potency and cell line sensitivity.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Selected 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | C6 (Glioma) | HCT-116 (Colon) | Reference |
| Compound 3 * | - | - | >100 | 22.00 µg/mL | - | [5] |
| Compound 4e | 2.34 µg/mL | 3.13 µg/mL | - | - | - | [7] |
| Compound 4i | 3.09 µg/mL | 4.21 µg/mL | - | - | - | [7] |
| Disulfide Derivative (43) | 1.78 µmol/L | - | 4.04 µmol/L | - | - | [3] |
| Compound 6h | - | 2.17 µM | - | - | 2.03 µM | [8] |
| Cinnamic Acid Derivative (22) | 0.28 µg/mL | - | 0.52 µg/mL | - | - | [3] |
Note: Compound 3 is N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide. This data provides a comparative baseline for the potential activity of the target compound.
Experimental Protocols
The following are detailed protocols for commonly employed in vitro cytotoxicity assays suitable for evaluating the anticancer potential of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow MTT salt into purple formazan crystals.[6][9]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture medium, serving as an indicator of plasma membrane damage and cytotoxicity.
Materials:
-
LDH cytotoxicity assay kit
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for in vitro cytotoxicity testing of a novel compound.
Caption: General workflow for in vitro cytotoxicity assessment.
Potential Signaling Pathway
Thiadiazole derivatives have been reported to induce apoptosis through the modulation of key signaling pathways. The diagram below illustrates a potential mechanism involving the PI3K/Akt pathway.[5][6]
Caption: Potential apoptotic pathway modulated by thiadiazole derivatives.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-amino-1,2,3-thiadiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-1,2,3-thiadiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-amino-1,2,3-thiadiazoles?
The primary methods for synthesizing the 5-amino-1,2,3-thiadiazole ring are:
-
Hurd-Mori Synthesis: This is a widely used method involving the cyclization of hydrazones with an α-methylene group using thionyl chloride (SOCl₂).[1]
-
From Diazoacetonitrile and Hydrogen Sulfide: This process involves reacting diazoacetonitrile with hydrogen sulfide in the presence of a base or with a salt of hydrogen sulfide.[2]
-
From Thiosemicarbazide: Thiosemicarbazide and its derivatives can be used as starting materials in reactions with various reagents like carboxylic acids or their derivatives to form the thiadiazole ring.
Q2: My Hurd-Mori reaction is resulting in a low yield. What are the primary factors to investigate?
Low yields in the Hurd-Mori reaction can be attributed to several factors. First, confirm the purity and structural integrity of your starting hydrazone, ensuring it possesses an active α-methylene group. Secondly, assess the reaction conditions; elevated temperatures can be detrimental to the reaction. Lastly, if your substrate includes a nitrogenous heterocycle, the nature of the N-protecting group is crucial, with electron-withdrawing groups being preferable.
Q3: Are there safer or more environmentally friendly alternatives to thionyl chloride in the Hurd-Mori synthesis?
Yes, several milder alternatives have been developed. An effective method involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[3] Other protocols utilize iodine in DMSO as a catalytic system.
Q4: I am observing an unexpected side product in my reaction. How can I identify it?
The formation of side products can complicate purification and diminish the yield of the desired product.[4] Standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy are essential for characterizing the unknown compound. A thorough literature search for known side products associated with your specific reaction is also highly recommended. In some cases, alternative cyclization pathways can lead to the formation of unexpected heterocycles.
Q5: What are the recommended methods for purifying 5-amino-1,2,3-thiadiazoles?
Purification is typically achieved through column chromatography on silica gel or by recrystallization. The selection of an appropriate solvent for recrystallization is dependent on the specific derivative of 1,2,3-thiadiazole and should be determined empirically. It is important to handle these compounds under neutral conditions, as they can be sensitive to strong acids and bases.
Troubleshooting Guide
Problem 1: Low to No Product Yield
| Possible Cause | Suggested Solution |
| Poor quality of starting materials | Ensure the purity of reagents like hydrazones, diazoacetonitrile, or thiosemicarbazide. Purify starting materials if necessary.[5] |
| Incorrect reaction temperature | Optimize the reaction temperature. For the synthesis from diazoacetonitrile, temperatures are typically kept low (-5°C to 15°C) to prevent decomposition.[2] For other methods, monitor the reaction at different temperatures to find the optimum. |
| Inappropriate reaction time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4] |
| Moisture or air sensitivity | For reactions sensitive to moisture or air, ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Inefficient stirring | Inadequate stirring can result in a heterogeneous reaction mixture and lower yields. Ensure vigorous and consistent stirring throughout the reaction.[5] |
Problem 2: Formation of Multiple Products/Side Products
| Possible Cause | Suggested Solution |
| Side reactions due to reaction conditions | Modify reaction conditions such as temperature, solvent, and catalyst to favor the formation of the desired product. For instance, in the Hurd-Mori synthesis, carefully control the addition of thionyl chloride. |
| Decomposition of starting material or product | The starting diazoacetonitrile is known to be unstable at higher temperatures.[2] Ensure the reaction is carried out at the recommended low temperature. The final 5-amino-1,2,3-thiadiazole product can also be explosive and should be handled with care, especially during isolation and concentration. |
| Alternative cyclization pathways | The presence of multiple reactive sites in the starting materials can sometimes lead to the formation of isomeric products or other heterocyclic rings.[6] Careful selection of reagents and reaction conditions can help control the regioselectivity of the cyclization. |
Data Presentation
Table 1: Comparison of Yields for Different Synthetic Methods
| Synthetic Method | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yield (%) | Reference |
| From Diazoacetonitrile | Diazoacetonitrile, H₂S | Triethylamine | Methylene chloride/n-hexane, 5°C, 30 min | - | [2] |
| From Diazoacetonitrile | Diazoacetonitrile, NaSH | - | Ethanol, -3°C, 45 min | - | [2] |
| Microwave Irradiation | Thiosemicarbazide, Benzoic acid | H₂SO₄ | Microwave, 300W, 3 min | 85-90 | [7] |
| Ultrasonic Irradiation | Thiosemicarbazide, Benzoic acid | H₂SO₄ | Ultrasonic, Room Temp, 20 min | 75-80 | [7] |
| Improved Hurd-Mori | N-tosylhydrazones, Sulfur | TBAI | - | 44-98 | [8] |
Yields are highly substrate-dependent and the provided ranges are indicative.
Experimental Protocols
Protocol 1: Synthesis of 5-amino-1,2,3-thiadiazole from Diazoacetonitrile [2]
-
Preparation of Reactant Solution: In a suitable reactor, place a solution of diazoacetonitrile (0.083 mole) in methylene chloride (200 g) and add n-hexane (80 ml).
-
Reaction Initiation: Maintain the mixture at approximately 5°C with stirring. Add triethylamine (7 g) dropwise over 5 minutes.
-
Introduction of Hydrogen Sulfide: Bubble hydrogen sulfide gas through the solution for 30 minutes at a rate of 28 ml/min.
-
Isolation of Product: The product, 5-amino-1,2,3-thiadiazole, will partially precipitate. Collect the precipitate by filtration.
-
Further Purification: Concentrate the filtrate to precipitate the remaining product.
Protocol 2: Hurd-Mori Synthesis of 1,2,3-Thiadiazoles (General) [8]
-
Formation of Semicarbazone: React the starting ketone with semicarbazide to form the corresponding semicarbazone intermediate.
-
Cyclization: Treat the semicarbazone with thionyl chloride (SOCl₂). The reaction is typically carried out in a suitable solvent at a controlled temperature.
-
Work-up and Purification: After the reaction is complete, quench the reaction mixture carefully. Extract the product with an appropriate organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: Simplified mechanism of the Hurd-Mori reaction.
References
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. US4269982A - Process for preparing 5-amino-1,2,3-thiadiazoles - Google Patents [patents.google.com]
- 3. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 4-Aryl-1,2,3-Thiadiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aryl-1,2,3-thiadiazoles. The content addresses common challenges and side reactions encountered during these synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-aryl-1,2,3-thiadiazoles?
A1: The most prevalent and historically significant method is the Hurd-Mori synthesis.[1] This reaction involves the cyclization of an α-methylene-containing hydrazone, typically a semicarbazone or tosylhydrazone derived from an aryl ketone, using thionyl chloride (SOCl₂).[2][3]
Q2: What are the primary starting materials for the Hurd-Mori synthesis of 4-aryl-1,2,3-thiadiazoles?
A2: The synthesis generally begins with an aryl ketone (e.g., acetophenone), which is first converted to its corresponding semicarbazone or N-tosylhydrazone. This intermediate is then cyclized with thionyl chloride to form the 4-aryl-1,2,3-thiadiazole ring.[3]
Q3: Are there more modern alternatives to the classical Hurd-Mori synthesis?
A3: Yes, several modern variations aim to improve upon the Hurd-Mori reaction. One notable alternative involves the one-pot reaction of an N-tosylhydrazone with elemental sulfur, often catalyzed by an iodine source like I₂ or tetrabutylammonium iodide (TBAI).[4][5] These methods can offer milder reaction conditions and avoid the use of the highly reactive thionyl chloride.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 4-aryl-1,2,3-thiadiazoles.
Low or No Product Yield
Q4: I am experiencing a very low yield or no formation of my desired 4-aryl-1,2,3-thiadiazole. What are the likely causes?
A4: Low or no yield can stem from several factors:
-
Poor Quality of Starting Materials: Ensure your aryl ketone is pure and the semicarbazide hydrochloride or tosylhydrazide is of high quality. The intermediate hydrazone should be thoroughly dried before the cyclization step, as moisture will rapidly decompose thionyl chloride.[3]
-
Inactive Thionyl Chloride: Thionyl chloride is sensitive to moisture and can degrade over time. Using a freshly opened bottle or freshly distilled thionyl chloride is crucial for optimal reactivity.[3]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting hydrazone is still present, consider extending the reaction time or slightly increasing the temperature.[3]
-
Product Decomposition: 4-Aryl-1,2,3-thiadiazoles can be unstable under certain conditions. Excessive heat or prolonged reaction times can lead to decomposition. It is important to maintain careful temperature control, especially during the exothermic addition of thionyl chloride.[3]
Common Side Reactions and Their Mitigation
The Hurd-Mori reaction, while effective, is often accompanied by the formation of side products. Understanding and controlling these side reactions is key to achieving high purity and yield of the desired 4-aryl-1,2,3-thiadiazole.
Q5: My reaction mixture is complex, and I suspect the formation of multiple byproducts. What are the most common side reactions in the Hurd-Mori synthesis?
A5: The most frequently encountered side reactions are chlorination, sulfonylation, and the formation of isomeric thiadiazoles. Decomposition of the product can also lead to a complex mixture.
Side Reaction 1: Chlorination
Q6: I have identified a chlorinated byproduct in my reaction. How does this form and how can I prevent it?
A6: Aromatic chlorination can occur on the aryl ring, especially if it is activated by electron-donating groups. Thionyl chloride can act as an electrophilic chlorinating agent under the reaction conditions.
Mitigation Strategies:
-
Temperature Control: Perform the addition of thionyl chloride at low temperatures (0-5 °C) to minimize the rate of electrophilic aromatic substitution.
-
Solvent Choice: Using a non-polar solvent may reduce the propensity for chlorination.
-
Stoichiometry: While an excess of thionyl chloride is often used to drive the reaction, a very large excess can increase the likelihood of side reactions. Experiment with reducing the amount of thionyl chloride to the minimum required for complete conversion.
Side Reaction 2: Sulfonylation
Q7: My analysis indicates the presence of a sulfonated side product. What is the mechanism of its formation?
A7: Sulfonylation of the aromatic ring is another possible side reaction, where a sulfonyl group (-SO₂R) is introduced. This is thought to proceed through the formation of a sulfonyl chloride intermediate from the reaction of thionyl chloride with trace amounts of oxidized sulfur species or through direct reaction with the aryl ring under harsh conditions.
Mitigation Strategies:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the oxidation of sulfur-containing species that might lead to sulfonating agents.
-
Purified Reagents: Ensure the purity of thionyl chloride and the absence of sulfuric acid impurities.
Side Reaction 3: Isomer Formation (1,2,4-Thiadiazoles)
Q8: Is it possible to form other thiadiazole isomers, such as 1,2,4-thiadiazoles, as byproducts?
A8: The formation of 1,2,4-thiadiazole isomers from semicarbazones under Hurd-Mori conditions is less commonly reported but mechanistically plausible through rearrangement pathways. The reaction of thiosemicarbazide derivatives can sometimes lead to 1,2,4-triazole-3-thiols, which could potentially rearrange or react further.[6] The acylation of thiosemicarbazide can also lead to thiadiazole side products.[6]
Mitigation Strategies:
-
Careful Control of Reaction Conditions: Strict adherence to established protocols for the Hurd-Mori synthesis, particularly regarding temperature and reagent addition, can favor the formation of the desired 1,2,3-thiadiazole isomer.
-
Purification: Careful chromatographic purification is often necessary to separate the desired 4-aryl-1,2,3-thiadiazole from any isomeric impurities.
Data Presentation: Product and Side Product Distribution
While precise quantitative data on the distribution of side products in the Hurd-Mori synthesis is scarce in the literature, the following table provides a qualitative overview of how reaction conditions can influence the outcome.
| Reaction Condition | Effect on Main Product Yield | Effect on Side Product Formation |
| Temperature | Optimal temperature leads to higher yields. Excessively high temperatures can cause decomposition.[3] | Higher temperatures generally increase the formation of chlorinated and sulfonated byproducts. |
| Thionyl Chloride Stoichiometry | A moderate excess is often beneficial for complete conversion. | A large excess can significantly increase the prevalence of chlorination and other side reactions. |
| Solvent Polarity | Less polar solvents are generally preferred. | Polar solvents may promote certain side reactions. |
| Aryl Substituents | Electron-withdrawing groups can sometimes lead to cleaner reactions. | Electron-donating groups on the aryl ring can activate it towards electrophilic chlorination. |
Experimental Protocols
Protocol 1: Synthesis of 4-Phenyl-1,2,3-thiadiazole via Hurd-Mori Reaction
This protocol is divided into two main steps: the formation of the acetophenone semicarbazone intermediate and its subsequent cyclization.
Step 1: Synthesis of Acetophenone Semicarbazone [7]
-
Materials:
-
Acetophenone (10.0 g, 0.083 mol)
-
Semicarbazide hydrochloride (9.3 g, 0.083 mol)
-
Sodium acetate (12.5 g)
-
Ethanol (100 mL)
-
Water (50 mL)
-
-
Procedure:
-
Dissolve acetophenone in ethanol in a 250 mL round-bottom flask.
-
In a separate beaker, dissolve semicarbazide hydrochloride and sodium acetate in water.
-
Add the semicarbazide solution to the acetophenone solution with stirring.
-
Heat the mixture to reflux for 1 hour.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to facilitate crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product in a desiccator. The expected yield is approximately 13-14 g.
-
Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole [7]
-
Materials:
-
Dry acetophenone semicarbazone (10.0 g, 0.056 mol)
-
Anhydrous dichloromethane (50 mL)
-
Thionyl chloride (15 mL, 0.20 mol)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, suspend the dry acetophenone semicarbazone in anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add thionyl chloride dropwise from the dropping funnel over 30 minutes with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.
-
Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 4-phenyl-1,2,3-thiadiazole.
-
Mandatory Visualizations
Caption: Hurd-Mori synthesis of 4-aryl-1,2,3-thiadiazoles.
Caption: Troubleshooting workflow for 4-aryl-1,2,3-thiadiazole synthesis.
References
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: The most prevalent method is a variation of the Hurd-Mori synthesis.[1] This pathway typically involves two key steps: first, the formation of a semicarbazone from a suitable ketone precursor (e.g., 2-amino-1-(4-chlorophenyl)ethanone), followed by cyclization of the semicarbazone intermediate using thionyl chloride (SOCl₂) to form the 1,2,3-thiadiazole ring.[2]
Q2: Why is the purity of the starting hydrazone or semicarbazone critical? A2: The Hurd-Mori reaction's success is highly dependent on the purity of the hydrazone precursor.[3] Impurities can interfere with the cyclization reaction, leading to the formation of side products, incomplete conversion, or degradation of the target molecule, all of which contribute to lower yields.[4]
Q3: Are there safer alternatives to thionyl chloride for the cyclization step? A3: Yes, due to the hazardous nature of thionyl chloride, alternative methods have been developed. One effective, metal-free approach involves reacting N-tosylhydrazones with elemental sulfur, often catalyzed by an agent like tetrabutylammonium iodide (TBAI).[2][4]
Q4: What are the best practices for purifying the final this compound product? A4: Purification is generally achieved using column chromatography on silica gel or by recrystallization.[4] It is crucial to maintain neutral conditions during workup and purification, as the 1,2,3-thiadiazole ring can be sensitive to strong acids and bases, which may cause it to decompose.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
Issue 1: Low or No Yield
| Potential Cause | Recommended Solution |
| Impure or Incorrect Starting Material | Verify the purity of the starting ketone and semicarbazide using techniques like NMR or Mass Spectrometry. Ensure the hydrazone precursor has the required α-methylene group for the cyclization to occur.[3] |
| Decomposed or Low-Quality Thionyl Chloride (SOCl₂) | Use a new bottle or freshly distilled thionyl chloride. SOCl₂ is highly sensitive to moisture and can decompose, losing its reactivity.[3] Using an excess of SOCl₂ can also help drive the reaction to completion.[3] |
| Suboptimal Reaction Temperature | The reaction temperature is critical. Often, the reaction is started at a low temperature (e.g., in an ice bath) and then allowed to warm to room temperature or refluxed.[3] Optimize the temperature profile for your specific substrate, as high temperatures can lead to degradation.[4] |
| Presence of Water | Use anhydrous solvents (e.g., dry Dichloromethane or Chloroform). Water reacts violently with thionyl chloride, quenching the reagent and inhibiting the reaction.[3] |
| Electronic Effects of Substituents | Be aware that electron-withdrawing groups on the precursor molecule generally favor the reaction and lead to higher yields, whereas electron-donating groups can result in poor conversion.[5] |
Issue 2: Formation of Multiple Side Products
| Potential Cause | Recommended Solution |
| Incomplete Reaction or Degradation | Monitor the reaction's progress using Thin Layer Chromatography (TLC). This helps determine the optimal reaction time to maximize product formation while minimizing degradation.[4] |
| Alternative Cyclization Pathways | In some Hurd-Mori reactions, side products such as 1,3,4-oxadiazine derivatives can form.[4][5] Adjusting reaction conditions (solvent, temperature) can help favor the desired thiadiazole product. Column chromatography is effective for separating the target compound from such byproducts.[4] |
| Product Instability During Workup | The 1,2,3-thiadiazole ring can be unstable under harsh pH conditions.[4] During the workup phase, avoid strong acids or bases. Use neutral extraction and purification methods whenever possible. |
Data Presentation
Table 1: Summary of Factors Influencing Synthesis Yield
| Factor | Condition | Expected Impact on Yield | Citation |
| SOCl₂ Quality | Freshly distilled / New | High | [3] |
| Old / Exposed to moisture | Low | [3] | |
| Solvent | Anhydrous (e.g., dry DCM) | High | [3] |
| Non-anhydrous | Very Low / Fails | [3] | |
| Temperature | Optimized (e.g., 0°C to RT) | High | [3] |
| Too high | Low (Degradation) | [4] | |
| Precursor Purity | High | High | [3] |
| Low | Low (Side reactions) | [3] | |
| Substituent Group | Electron-withdrawing | High | [5] |
| Electron-donating | Low | [5] |
Experimental Protocols
Representative Protocol: Hurd-Mori Synthesis of 4-Aryl-1,2,3-Thiadiazol-5-Amine
This protocol is a generalized representation of the Hurd-Mori synthesis and should be adapted for the specific synthesis of this compound. The starting material would be the semicarbazone of 2-amino-1-(4-chlorophenyl)ethanone.
Step 1: Formation of the Semicarbazone Intermediate
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Dissolve the starting ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a suitable solvent mixture like ethanol and water.
-
Add a base such as sodium acetate or pyridine to neutralize the HCl and free the semicarbazide.
-
Stir the mixture at room temperature or under gentle reflux for 2-4 hours, monitoring the reaction progress by TLC.
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Once the reaction is complete, cool the mixture. The semicarbazone product will often precipitate.
-
Filter the solid product, wash it with cold water and ethanol, and dry it thoroughly under vacuum.
Step 2: Cyclization to the 1,2,3-Thiadiazole
-
Suspend the dried semicarbazone intermediate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dioxane.[4]
-
Cool the suspension in an ice bath (0°C).
-
Slowly add freshly distilled thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension. Maintain the temperature at 0°C during addition.[4]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[4]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction by pouring it slowly into a beaker of ice-water to decompose the excess thionyl chloride.
-
Neutralize the aqueous solution carefully with a base (e.g., sodium bicarbonate solution).
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Extract the product into an organic solvent (e.g., ethyl acetate or DCM).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 4-Aryl-1,2,3-Thiadiazol-5-Amine.[4]
Visualizations
Caption: General workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Caption: Troubleshooting logic for improving synthesis yield and purity.
References
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a decrease in concentration over a short period. What are the potential causes?
A1: A decrease in the concentration of this compound in solution can be attributed to several factors, including chemical degradation. The 1,2,3-thiadiazole ring and the amine substituent are susceptible to various degradation pathways. Key potential causes include:
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Hydrolysis: The thiadiazole ring may be susceptible to cleavage in the presence of water, and the rate of hydrolysis can be influenced by the pH of the solution.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation of the 1,2,3-thiadiazole ring, often leading to ring cleavage and loss of nitrogen gas.
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Oxidation: The exocyclic amino group is a potential site for oxidation, which can be initiated by dissolved oxygen or other oxidizing agents present in the solution.
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Thermal Degradation: Elevated temperatures can promote the thermal decomposition of the 1,2,3-thiadiazole ring system.[1][2]
It is crucial to investigate these factors to identify the root cause of the instability.
Q2: I have observed a color change in my stock solution. What could be the reason?
A2: A color change in your solution is often an indicator of chemical degradation and the formation of new chromophoric species. This could be due to the formation of degradation products arising from oxidation, photodegradation, or hydrolysis of the parent compound. It is recommended to analyze the solution using techniques like UV-Vis spectroscopy and LC-MS to identify the impurities.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Protection from Light: Store solutions in amber vials or wrap the container with aluminum foil to prevent photodegradation.
-
Low Temperature: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to reduce the rate of thermal degradation and hydrolysis. For long-term storage, freezing the solution is advisable, but perform freeze-thaw stability studies to ensure the compound remains stable.
-
Inert Atmosphere: To prevent oxidation, it is recommended to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).
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pH Control: If the compound's stability is pH-dependent, buffer the solution to a pH where the compound is most stable. This needs to be determined experimentally.
Q4: Which analytical techniques are suitable for monitoring the stability of this compound in solution?
A4: A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method. An ideal HPLC method should be able to separate the parent compound from all potential degradation products. Other techniques that can be employed include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of unknown degradation products.
-
UV-Vis Spectroscopy: To monitor changes in the absorption spectrum, which can indicate degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of degradation products if they can be isolated in sufficient quantity.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Aqueous Solution
Symptoms:
-
Significant decrease in the main peak area in HPLC analysis over a short time.
-
Appearance of new peaks in the chromatogram.
-
Change in the physical appearance of the solution (e.g., color change, precipitation).
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Hydrolysis | 1. pH Optimization: Perform a pH stability study by preparing the solution in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9). Analyze the samples at initial and subsequent time points to determine the pH of maximum stability. 2. Solvent System Modification: If possible for your application, consider using a co-solvent system with a lower water content (e.g., acetonitrile/water, DMSO/water) to reduce the rate of hydrolysis. |
| Oxidation | 1. Degas Solvents: Before preparing the solution, degas the solvent by sparging with an inert gas (nitrogen or argon) or by sonication under vacuum. 2. Use of Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant (e.g., BHT, ascorbic acid) to the solution. 3. Inert Atmosphere: Prepare and store the solution under an inert atmosphere. |
| Photodegradation | 1. Protect from Light: Conduct all experiments under low-light conditions and store the solution in light-protecting containers (amber vials or foil-wrapped). 2. Photostability Study: Expose the solution to a controlled light source (e.g., a photostability chamber) and compare its stability to a sample stored in the dark to confirm light sensitivity. |
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
Poor reproducibility of experimental results.
-
A gradual decrease in the compound's activity over the duration of the experiment.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Degradation in Assay Media | 1. Media Stability Study: Incubate the compound in the complete assay media (including all additives) for the duration of your experiment. Analyze samples at different time points by HPLC to quantify the degradation. 2. Fresh Solution Preparation: Prepare fresh stock solutions and dilutions immediately before each experiment. Avoid using solutions that have been stored for an extended period. |
| Adsorption to Labware | 1. Use Low-Binding Materials: Utilize low-protein-binding microplates and tubes to minimize the loss of compound due to adsorption. 2. Pre-treatment of Labware: In some cases, pre-treating labware with a solution of a blocking agent (e.g., bovine serum albumin) can reduce non-specific binding. |
Experimental Protocols
Protocol 1: Preliminary pH Stability Assessment
Objective: To determine the effect of pH on the stability of this compound in an aqueous solution.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate buffer for pH 3 and 5, phosphate buffer for pH 7, and borate buffer for pH 9).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO, acetonitrile). Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Incubation: Store the buffered solutions at a constant temperature (e.g., room temperature or 37 °C) and protect them from light.
-
Analysis: Analyze each sample by a stability-indicating HPLC method at initial time (t=0) and at predetermined intervals (e.g., 2, 4, 8, 24, and 48 hours).
-
Data Analysis: Calculate the percentage of the compound remaining at each time point for each pH. Plot the percentage remaining versus time for each pH to determine the degradation kinetics.
Protocol 2: Photostability Assessment
Objective: To evaluate the susceptibility of this compound to photodegradation.
Methodology:
-
Sample Preparation: Prepare a solution of the compound in a relevant solvent system. Prepare two sets of samples in clear glass vials.
-
Exposure: Expose one set of samples to a controlled light source that mimics sunlight (e.g., a xenon lamp in a photostability chamber). Wrap the second set of samples in aluminum foil to serve as dark controls.
-
Incubation: Place both sets of samples in the photostability chamber for a defined period.
-
Analysis: Analyze samples from both the light-exposed and dark control groups at initial and subsequent time points using a stability-indicating HPLC method.
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Data Analysis: Compare the degradation profiles of the light-exposed samples to the dark controls to determine the extent of photodegradation.
Data Presentation
Table 1: Template for pH Stability Data
| pH | Time (hours) | Concentration (µg/mL) | % Remaining |
| 3.0 | 0 | 100 | |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 7.0 | 0 | 100 | |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 9.0 | 0 | 100 | |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
Table 2: Template for Photostability Data
| Condition | Time (hours) | Concentration (µg/mL) | % Remaining |
| Light Exposed | 0 | 100 | |
| 2 | |||
| 4 | |||
| 8 | |||
| Dark Control | 0 | 100 | |
| 2 | |||
| 4 | |||
| 8 |
Visualizations
Caption: Potential degradation pathways for this compound.
References
Overcoming solubility problems with 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine. The information provided is designed to help overcome common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterocyclic organic compound with the chemical formula C₈H₆ClN₃S.[1] It belongs to the thiadiazole class of compounds, which are known for a wide range of biological activities, including potential anticancer and antiviral properties.[2][3][4]
Q2: I'm having trouble dissolving this compound. Why is it poorly soluble?
Poor solubility is a common issue with many thiadiazole derivatives due to their relatively rigid, planar structure and crystalline nature. The presence of the chlorophenyl group can also contribute to its lipophilicity, making it less soluble in aqueous solutions. A closely related compound, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, has a computed XLogP3 of 2.3, indicating a degree of lipophilicity which often correlates with lower aqueous solubility.[5]
Q3: What are some initial recommended solvents to try for dissolving this compound?
For initial experiments, it is recommended to start with common polar aprotic organic solvents. Based on the behavior of similar heterocyclic compounds, the following solvents are good starting points:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
For less polar applications, you might consider:
-
Dichloromethane (DCM)
-
Chloroform
-
Ethyl acetate
It is always advisable to start with a small amount of the compound and solvent to assess solubility before preparing a larger stock solution.
Q4: Can I use alcohols like ethanol or methanol to dissolve this compound?
While alcohols like ethanol and methanol can be effective for some organic compounds, their utility for this compound may be limited, especially for achieving high concentrations. They can, however, be useful as a co-solvent in combination with other organic solvents or aqueous buffers. For a similar compound, 2-amino-4-phenyl thiazole, solubility in ethanol is approximately 12 mg/mL.[6]
Q5: Is the solubility of this compound pH-dependent?
The presence of an amine group (-NH₂) suggests that the solubility of this compound could be pH-dependent. In acidic conditions (lower pH), the amine group can become protonated (-NH₃⁺), which may increase its solubility in aqueous solutions. Conversely, in basic conditions, the compound will remain in its neutral, likely less soluble, form. It is recommended to perform a pH-solubility profile to determine the optimal pH for your experiments.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Problem: The compound is not dissolving in my chosen solvent.
Initial Steps:
-
Increase Mixing/Agitation: Ensure the solution is being vigorously mixed. Use a vortex mixer or an orbital shaker.
-
Apply Gentle Heat: Gently warm the solution (e.g., to 30-40°C). Be cautious, as excessive heat can degrade the compound.
-
Particle Size Reduction: If you have the solid compound, grinding it to a finer powder will increase the surface area and can improve the dissolution rate.
Advanced Strategies:
If the initial steps are unsuccessful, consider the following formulation strategies. It is recommended to test these on a small scale first.
| Strategy | Description | Recommended Starting Points |
| Co-solvents | A mixture of solvents can have a synergistic effect on solubility. | - DMSO/Water or PBS- DMF/Water or PBS- Ethanol/Water or PBS- PEG 400/Water or PBS |
| pH Adjustment | For aqueous-based solutions, modifying the pH can significantly alter solubility. | - Prepare buffers ranging from pH 2 to 7.4.- Start by attempting to dissolve in a low pH buffer (e.g., pH 2-4). |
| Solid Dispersions | Dispersing the compound in a hydrophilic polymer can improve its wettability and dissolution rate. | - Polyethylene glycol (PEG) 6000- Polyvinylpyrrolidone (PVP) K30 |
| Use of Surfactants | Low concentrations of non-ionic surfactants can aid in solubilization. | - Tween® 80 (0.1-1% w/v)- Cremophor® EL (0.1-1% w/v) |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the standard shake-flask method to determine the equilibrium solubility of this compound in an aqueous buffer.
-
Preparation:
-
Prepare a buffer of the desired pH (e.g., phosphate-buffered saline, pH 7.4).
-
Ensure the this compound is a fine powder.
-
-
Procedure:
-
Add an excess amount of the compound to a known volume of the buffer in a sealed container (e.g., glass vial). "Excess" means that there should be visible undissolved solid.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the undissolved material to settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample through a 0.22 µm filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.
-
Protocol 2: Preparation of a Co-Solvent Stock Solution
This protocol describes how to prepare a stock solution using a co-solvent system, which is common for in vitro biological assays.
-
Solvent Selection:
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Choose a primary organic solvent in which the compound has high solubility (e.g., DMSO).
-
Select an aqueous buffer compatible with your experiment (e.g., cell culture medium, PBS).
-
-
Procedure:
-
Weigh a precise amount of this compound.
-
Dissolve the compound in the minimum required volume of the primary organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming and vortexing may be necessary.
-
For your experiment, dilute this high-concentration stock solution into the aqueous buffer to the final desired concentration.
-
Important: When diluting, add the DMSO stock solution to the aqueous buffer while vortexing to prevent precipitation. The final concentration of the organic solvent in your assay should be kept low (typically ≤1%) to avoid solvent-induced artifacts.
-
Visualizations
Caption: A workflow for solubilizing this compound.
Caption: A hypothetical signaling pathway for anti-cancer activity.
References
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | C8H6ClN3S | CID 668392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Optimizing reaction conditions for Hurd-Mori synthesis of thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the Hurd-Mori synthesis of 1,2,3-thiadiazoles. Here, you will find troubleshooting advice for common experimental challenges, frequently asked questions, detailed experimental protocols, and data-driven insights to enhance your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the Hurd-Mori synthesis, offering potential causes and recommended solutions in a clear question-and-answer format.
Issue 1: Low or No Yield of the Desired 1,2,3-Thiadiazole
-
Question: My Hurd-Mori reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?
-
Answer: Low or nonexistent yields are a common challenge in the Hurd-Mori synthesis. A systematic approach to troubleshooting is crucial. Key factors to investigate include the purity of your starting materials, and the reaction conditions.[1] The nature of the substituents on your starting materials can also significantly impact the reaction's success.
-
Purity of Starting Materials: Ensure your hydrazone or semicarbazone starting material is pure and dry, as impurities can interfere with the cyclization. It is also critical to use fresh or recently distilled thionyl chloride (SOCl₂), as it can decompose over time to sulfur dioxide (SO₂) and hydrochloric acid (HCl), which can negatively affect the reaction.[1][2]
-
Reaction Temperature: The reaction with thionyl chloride is often exothermic. Therefore, careful temperature control is essential, particularly during the addition of SOCl₂. Many procedures recommend the dropwise addition of the reagent at low temperatures (e.g., 0 °C) before allowing the reaction to warm to room temperature.[1] For some substrates, higher temperatures may be necessary for cyclization; however, this can also lead to the degradation of starting materials or products.[1][3]
-
Substituent Effects: The electronic properties of the substituents on the starting hydrazone play a critical role. Electron-withdrawing groups on a nitrogen atom within the starting material can significantly improve conversion rates, while electron-donating groups can lead to poor conversion and lower yields.[4][5]
-
Issue 2: Formation of Multiple Products or Impurities
-
Question: My TLC analysis shows multiple spots, and isolating the pure 1,2,3-thiadiazole is difficult. What are the potential side reactions, and how can I minimize them?
-
Answer: The formation of multiple products often indicates incomplete reaction, product degradation, or the occurrence of side reactions.
-
Incomplete Reaction or Degradation: To address this, it is important to monitor the reaction's progress using Thin Layer Chromatography (TLC). Optimizing the reaction time and temperature can help ensure complete conversion without significant degradation.[1]
-
Side Product Formation: A known side product in the Hurd-Mori synthesis of 1,2,3-thiadiazole-4-carboxylic acid is 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione.[6] The formation of such byproducts can sometimes be minimized by modifying reaction conditions such as solvent and temperature.
-
Product Instability: The 1,2,3-thiadiazole ring can be sensitive to harsh acidic or basic conditions, which may lead to decomposition during workup and purification. Utilizing neutral extraction and purification methods is advisable.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the general experimental procedure for the Hurd-Mori synthesis?
A1: The synthesis is typically a two-step process: formation of a hydrazone (often a semicarbazone) from a ketone with an α-methylene group, followed by cyclization with thionyl chloride.[1] A detailed, generalized protocol is provided in the "Experimental Protocols" section below.
Q2: What is the optimal stoichiometry of thionyl chloride?
A2: An excess of thionyl chloride is commonly used, often in the range of 2.0 to 3.0 equivalents relative to the hydrazone.[1] However, a very large excess may lead to increased side reactions, so the optimal amount may need to be determined empirically for a specific substrate.[2]
Q3: Are there safer alternatives to thionyl chloride?
A3: Yes, due to the hazardous nature of thionyl chloride, several milder and more environmentally friendly alternatives have been developed. One notable method involves the reaction of N-tosylhydrazones with elemental sulfur, which can be catalyzed by reagents like tetrabutylammonium iodide (TBAI) in a metal-free system.[1][7]
Q4: How should I purify the final 1,2,3-thiadiazole product?
A4: The most common purification techniques are column chromatography on silica gel and recrystallization.[1][4] The choice of solvent for recrystallization is dependent on the specific thiadiazole derivative. It is important to handle these compounds under neutral conditions to avoid degradation.[1]
Data Presentation
The following tables summarize quantitative data on the influence of reaction conditions on the yield of the Hurd-Mori synthesis.
Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][1][2][8]thiadiazole Synthesis
| N-Protecting Group | Substituent Type | Reaction Conditions | Yield (%) | Reference |
| Benzyl (Bn) | Electron-donating | SOCl₂, CHCl₃, reflux | 25 | [4] |
| Methyl (Me) | Electron-donating | SOCl₂, CHCl₃, reflux | 15 | [4] |
| Methyl carbamate | Electron-withdrawing | SOCl₂, CH₂Cl₂, cooling | 94 | [4] |
Table 2: Yields of Substituted 1,2,3-Thiadiazoles from Semicarbazones and Thionyl Chloride
| Starting Ketone Derivative | Product | Yield (%) | Reference |
| Acetophenone | 4-phenyl-1,2,3-thiadiazole | 60 | [9] |
| Camphor derivative | Fused bicyclic 1,2,3-thiadiazole | 72 | [9] |
| p-Bromoacetophenone | 4-(4-bromophenyl)-1,2,3-thiadiazole | 65 | [9] |
| p-Nitroacetophenone | 4-(4-nitrophenyl)-1,2,3-thiadiazole | 63 | [9] |
| p-Aminoacetophenone | 4-(4-aminophenyl)-1,2,3-thiadiazole | 69 | [9] |
Experimental Protocols
General Protocol for the Hurd-Mori Synthesis of 4-Aryl-1,2,3-thiadiazoles
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Formation of Semicarbazone
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Dissolve the desired aryl ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.
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Add sodium acetate (1.5 eq) to the mixture.
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Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
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After completion, cool the reaction mixture and isolate the precipitated semicarbazone by filtration.
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Wash the solid with cold water and dry under vacuum.
Step 2: Cyclization to 1,2,3-Thiadiazole
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Suspend the dried semicarbazone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane under an inert atmosphere.[1]
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Cool the suspension in an ice bath (0 °C).
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.[1]
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Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
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Upon completion, carefully quench the reaction by pouring it onto crushed ice.[2]
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Separate the organic layer.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.[2]
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[1][2]
-
Purify the crude product by column chromatography or recrystallization.[1]
Visualizations
Caption: Experimental workflow for the Hurd-Mori synthesis.
Caption: Troubleshooting logic for low yield in Hurd-Mori synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of 4-aryl-1,2,3-thiadiazol-5-amines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 4-aryl-1,2,3-thiadiazol-5-amines. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for 4-aryl-1,2,3-thiadiazol-5-amines?
A1: While specific degradation pathways for 4-aryl-1,2,3-thiadiazol-5-amines are not extensively documented in publicly available literature, the degradation is expected to be influenced by the inherent reactivity of the 1,2,3-thiadiazole ring and the presence of the aryl and amino substituents. The primary degradation pathways are likely to include:
-
Thermal and Photochemical Decomposition: The 1,2,3-thiadiazole ring is known to be susceptible to thermal and photochemical degradation.[1] The most probable pathway involves the extrusion of molecular nitrogen (N₂) to form highly reactive thiirene and thioketene intermediates.[1] These intermediates can then undergo various secondary reactions.
-
Metabolic Degradation: In biological systems, degradation is likely mediated by cytochrome P450 (CYP) enzymes.[1] Common metabolic transformations for thiadiazole-containing compounds include oxidation of the thiadiazole or aryl ring, S-oxidation, and reactions involving the amino group, such as N-dealkylation if substituted.[1]
-
Hydrolytic Degradation: The stability of the compound in aqueous solution is expected to be pH-dependent. The 1,2,3-thiadiazole ring may be susceptible to cleavage under strongly basic conditions, and the exocyclic amino group could undergo hydrolysis at extreme pH values.
Q2: How do the substituents (4-aryl and 5-amino groups) influence the degradation of the 1,2,3-thiadiazole ring?
A2: The electronic properties of the aryl and amino groups are expected to significantly modulate the stability of the 1,2,3-thiadiazole ring.
-
4-Aryl Group: Electron-withdrawing groups on the aryl ring may affect the thermal stability of the thiadiazole.[1] Unsubstituted or electron-rich aryl rings can be "metabolic hotspots" susceptible to oxidation by CYP enzymes.[1]
-
5-Amino Group: A primary amino group can be a site for metabolic reactions. The free amino group is often crucial for the biological activity of related aminothiadiazoles, and its modification can alter both activity and metabolic stability.
Q3: What are the initial signs of degradation I should look for in my samples?
A3: Initial indicators of degradation can be both visual and analytical. Visually, you might observe a change in the color of your solution or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to monitor the purity of your compound over time. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Troubleshooting Guides
Issue 1: Rapid degradation of the compound is observed in a liver microsomal stability assay.
| Potential Cause | Troubleshooting Steps |
| Metabolic Hotspots | The unsubstituted aryl ring or the amino group may be susceptible to rapid metabolism by CYP enzymes.[1] Consider synthesizing analogs with modifications at these positions, such as adding fluorine atoms or electron-withdrawing groups to the aryl ring to block oxidation.[2] |
| Cofactor Degradation | The NADPH cofactor required for CYP enzyme activity is unstable. Ensure it is prepared fresh before each experiment and kept on ice.[2] |
| Incorrect Protein Concentration | If metabolism is too rapid to measure accurately, optimize the microsomal protein concentration. A lower concentration may be necessary to slow down the reaction to a measurable rate.[2] |
| Assay Not in Linear Range | Confirm that the degradation follows first-order kinetics with respect to time and protein concentration. Adjust incubation times and protein concentrations as needed to stay within the linear range. |
Issue 2: Inconsistent results in stability studies under different pH conditions.
| Potential Cause | Troubleshooting Steps |
| Poor Buffer Capacity | Ensure the buffer system used has adequate capacity to maintain the desired pH throughout the experiment, especially if the degradation products are acidic or basic. |
| Compound Precipitation | The solubility of your compound may be pH-dependent. Visually inspect for precipitation and consider using a co-solvent like DMSO or ethanol if compatible with your experimental design. |
| Hydrolysis | The compound may be undergoing hydrolysis. Analyze samples at multiple time points to determine the rate of degradation at each pH. |
Issue 3: Appearance of multiple unknown peaks in the chromatogram during a photodegradation study.
| Potential Cause | Troubleshooting Steps |
| Formation of Reactive Intermediates | Photodegradation can lead to highly reactive species that undergo complex secondary reactions.[1] Try to identify the major degradation products using LC-MS/MS. |
| Secondary Photodegradation | The initial degradation products may themselves be photosensitive and degrade further. Analyze samples at earlier time points to identify the primary photoproducts. |
| Inappropriate Light Source | Ensure the light source emits a relevant wavelength range for your compound and that the intensity is controlled and reproducible. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically for the degradation of 4-aryl-1,2,3-thiadiazol-5-amines. The following table provides a general overview of stability for related thiadiazole compounds. Researchers should determine the specific stability parameters for their compounds of interest.
| Parameter | Compound Class | Typical Values/Observations | References |
| Thermal Decomposition Temperature | 1,2,3-Thiadiazoles | Generally stable up to ~200 °C | [1] |
| Metabolic Half-life (t½) | A 1,2,4-thiadiazole derivative in mice | 413 min (in vivo) | [1] |
| pH Stability | 5-Amino-1,2,4-thiadiazole (general) | Generally stable in acidic conditions, but can be susceptible to cleavage under basic conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study by HPLC-UV/MS
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the degradation pathways of a 4-aryl-1,2,3-thiadiazol-5-amine.
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
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Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
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Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Dissolve in the mobile phase to a final concentration of 100 µg/mL.
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Photodegradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) to a photostability chamber (ICH Q1B option 2) for a defined period.
-
-
Sample Analysis:
-
At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the stressed samples.
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Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples by a validated stability-indicating HPLC-UV method. An HPLC-MS/MS method can be used for the identification of degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
-
Characterize the degradation products by their retention times, UV spectra, and mass spectra.
-
Visualizations
Caption: Potential degradation pathways for 4-aryl-1,2,3-thiadiazol-5-amines.
Caption: Workflow for conducting forced degradation studies.
References
Technical Support Center: 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A1: The most likely and industrially relevant synthesis is a two-step process. The first step involves the Strecker synthesis to produce the key intermediate, 2-amino-2-(4-chlorophenyl)acetonitrile. The second step is the cyclization of this α-aminonitrile to form the final 5-amino-1,2,3-thiadiazole ring.
Q2: What are the typical starting materials for this synthesis?
A2: The synthesis typically starts with 4-chlorobenzaldehyde, a source of ammonia (e.g., ammonium chloride), and a cyanide source (e.g., sodium or potassium cyanide) for the Strecker synthesis. The subsequent cyclization step would involve the resulting 2-amino-2-(4-chlorophenyl)acetonitrile and a sulfur-donating reagent.
Q3: What are the critical reaction parameters to control during the synthesis?
A3: Temperature, pH, and reaction time are critical. In the Strecker synthesis, controlling the temperature is crucial to minimize side reactions. During cyclization, the choice of solvent and the rate of addition of reagents can significantly impact the purity of the final product.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing purity?
A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the progress of the reaction and determining the purity of the final product. Thin-Layer Chromatography (TLC) can be used for rapid in-process checks. For structural confirmation and impurity identification, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on the formation of key impurities.
Problem 1: Presence of Unreacted Starting Materials in the Final Product
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Symptom: HPLC analysis of the final product shows peaks corresponding to 4-chlorobenzaldehyde or 2-amino-2-(4-chlorophenyl)acetonitrile.
-
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Strecker Reaction: Insufficient reaction time or non-optimal temperature. | Increase the reaction time for the Strecker synthesis and ensure the temperature is maintained within the optimal range as determined by literature or in-house optimization. |
| Incomplete Cyclization: The cyclization of the aminonitrile is not driven to completion. | Increase the reaction time or temperature for the cyclization step. Ensure the stoichiometric ratio of the sulfur source is adequate. |
| Inefficient Purification: The purification method (e.g., recrystallization, column chromatography) is not effectively removing the starting materials. | Optimize the purification protocol. For recrystallization, screen different solvent systems. For column chromatography, adjust the stationary and mobile phases. |
Problem 2: Formation of 4-chlorobenzoic acid
-
Symptom: An impurity peak in the HPLC chromatogram is identified as 4-chlorobenzoic acid by co-injection with a standard or by MS analysis.
-
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Oxidation of 4-chlorobenzaldehyde: The starting aldehyde is oxidized to the corresponding carboxylic acid. | Use high-purity 4-chlorobenzaldehyde and ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Hydrolysis of Nitrile Intermediate: The nitrile group of 2-amino-2-(4-chlorophenyl)acetonitrile or the final product hydrolyzes under acidic or basic conditions during workup or purification. | Maintain neutral pH during workup procedures. If acidic or basic conditions are necessary, minimize the exposure time and temperature. |
Problem 3: Formation of Isomeric Thiadiazoles
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Symptom: Characterization of the final product by NMR or MS suggests the presence of other thiadiazole isomers, such as 5-(4-chlorophenyl)-1,2,3-thiadiazol-4-amine or derivatives of 1,3,4-thiadiazole.
-
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Rearrangement during Cyclization: The reaction conditions for the thiadiazole ring formation may promote molecular rearrangements. | Carefully control the temperature and reagent addition during the cyclization step. The choice of cyclizing agent and solvent can also influence the regioselectivity of the reaction. |
| Side Reactions of Intermediates: Reactive intermediates formed during the cyclization may lead to the formation of different heterocyclic ring systems. | Investigate alternative cyclization methods that proceed through more stable intermediates. |
Problem 4: Presence of Polymeric or Tar-like Impurities
-
Symptom: The crude product is a dark, viscous oil or contains significant amounts of insoluble, high molecular weight material.
-
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Side reactions of the amino group: The primary amine of the aminonitrile or the final product can undergo side reactions, especially at elevated temperatures or in the presence of reactive reagents like thionyl chloride. | Protect the amino group before the cyclization step if it is found to be too reactive under the required conditions. Alternatively, explore milder cyclization reagents. |
| Decomposition of the Thiadiazole Ring: The 1,2,3-thiadiazole ring can be unstable under certain conditions (e.g., high heat, strong acid/base), leading to decomposition and polymerization. | Conduct the reaction and purification at the lowest effective temperatures and avoid harsh pH conditions. |
Experimental Protocols & Data
Step 1: Synthesis of 2-amino-2-(4-chlorophenyl)acetonitrile (Strecker Synthesis)
A mixture of 4-chlorobenzaldehyde, ammonium chloride, and sodium cyanide in an aqueous alcohol solution is stirred at a controlled temperature. The reaction progress is monitored by TLC or HPLC. Upon completion, the product is extracted and purified.
| Parameter | Typical Range |
| Temperature | 0 - 25 °C |
| Reaction Time | 4 - 24 hours |
| pH | 8 - 10 |
| Typical Yield | 70 - 90% |
Step 2: Cyclization to this compound
The 2-amino-2-(4-chlorophenyl)acetonitrile is reacted with a suitable sulfur source. One potential method involves diazotization of the amino group followed by reaction with a sulfur nucleophile, or a direct reaction with a reagent like thionyl chloride under controlled conditions.
| Parameter | Typical Range |
| Temperature | -10 to 50 °C |
| Reaction Time | 2 - 12 hours |
| Solvent | Dichloromethane, Chloroform, or other inert solvents |
| Typical Yield | 50 - 80% |
Visualizations
Technical Support Center: Scaling Up the Synthesis of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate the successful scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most industrially advantageous process involves a two-step synthesis. The first step is the diazotization of 4-chlorophenylacetonitrile to form (4-chlorophenyl)diazoacetonitrile. This intermediate is then reacted in situ with a source of hydrogen sulfide, such as hydrogen sulfide gas in the presence of a base or a salt like sodium hydrosulfide, to yield the final product.[1] This method avoids the use of more hazardous reagents like thionyl chloride which are common in other thiadiazole syntheses.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors. Firstly, the intermediate, (4-chlorophenyl)diazoacetonitrile, is unstable and prone to decomposition at higher temperatures. It is crucial to maintain low temperatures (typically below 15°C) throughout its generation and subsequent reaction.[1] Secondly, the purity of the starting material, 4-chlorophenylacetonitrile, is important. Impurities can lead to side reactions. Lastly, ensure that the hydrogen sulfide or its salt is of good quality and used in the correct stoichiometric ratio.
Q3: Are there any significant safety concerns I should be aware of during this synthesis?
A3: Yes, there are several critical safety considerations. The diazoacetonitrile intermediate can be explosive in high concentrations and is sensitive to shock and pressure. Therefore, it is highly recommended to generate and use it in situ as a dilute solution and avoid isolation of the neat compound.[1] Hydrogen sulfide is a highly toxic and flammable gas with a characteristic rotten egg smell. All manipulations involving hydrogen sulfide must be conducted in a well-ventilated fume hood.
Q4: I am observing the formation of an unexpected byproduct. What could it be?
A4: While specific side products for this exact synthesis are not extensively documented, potential side reactions could include the decomposition of the diazoacetonitrile intermediate, leading to various polymeric materials. Incomplete reaction may also leave unreacted starting materials. If using hydrogen sulfide gas, side reactions with the base (e.g., triethylamine) are possible, though less likely under the recommended conditions.
Q5: What is the recommended method for purifying the final product?
A5: The product, this compound, often precipitates from the reaction mixture upon formation.[1] The crude product can be collected by filtration. For further purification, recrystallization is a suitable method. The choice of solvent will depend on the impurity profile, but common solvents for similar compounds include ethanol or aqueous ethanol.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Decomposition of Diazoacetonitrile Intermediate: The reaction temperature during the diazotization or cyclization step was too high. | Maintain a reaction temperature of -5°C to 15°C throughout the process. Ensure efficient cooling and monitoring of the internal temperature.[1] |
| 2. Ineffective Diazotization: The acidic conditions for the diazotization were not optimal, or the sodium nitrite was of poor quality. | Ensure the use of a strong acid (e.g., sulfuric acid) and fresh sodium nitrite. Monitor the reaction for signs of diazotization (e.g., color change). | |
| 3. Insufficient Sulfur Source: The amount of hydrogen sulfide or its salt was not sufficient for complete conversion. | Use at least a stoichiometric equivalent of the sulfur source relative to the diazoacetonitrile. For H₂S gas, ensure a steady flow for the recommended time. | |
| Product is Oily or Difficult to Crystallize | 1. Presence of Impurities: Unreacted starting materials or side products are present. | Wash the crude product with a suitable solvent to remove non-polar impurities. Attempt recrystallization from a different solvent system. Column chromatography could also be explored. |
| 2. Residual Solvent: The product was not adequately dried. | Dry the product under vacuum at a slightly elevated temperature (if the compound's stability allows) for an extended period. | |
| Reaction is Violently Exothermic or Uncontrolled | 1. High Concentration of Diazoacetonitrile: The diazoacetonitrile was generated at too high a concentration. | Always prepare and use the diazoacetonitrile in a dilute solution. Avoid any steps that would concentrate the intermediate.[1] |
| 2. Rapid Addition of Reagents: Reagents were added too quickly, leading to a rapid buildup of heat. | Add reagents, especially sodium nitrite and the sulfur source, slowly and in a controlled manner while monitoring the temperature. |
Experimental Protocols
Step 1: In Situ Generation of (4-Chlorophenyl)diazoacetonitrile
This procedure should be performed in a well-ventilated fume hood.
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To a solution of 4-chlorophenylacetonitrile (1.0 eq) in a suitable solvent (e.g., methylene chloride or diethyl ether), add a strong acid such as sulfuric acid (approx. 2.0 eq) while maintaining the temperature between 0 and 5°C.
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Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.
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Stir the resulting mixture at 0-5°C for 1-2 hours. The formation of the diazoacetonitrile can be monitored by TLC.
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The resulting solution containing (4-chlorophenyl)diazoacetonitrile is used directly in the next step without isolation.
Step 2: Synthesis of this compound
Method A: Using Hydrogen Sulfide Gas
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To the solution of (4-chlorophenyl)diazoacetonitrile from Step 1, add a base such as triethylamine (1.1 eq) while maintaining the temperature at -5°C to 0°C.
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Bubble hydrogen sulfide gas through the reaction mixture for 1-2 hours at a steady rate.
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The product will precipitate out of the solution.
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Filter the precipitate, wash with cold solvent (e.g., methylene chloride), and dry under vacuum.
Method B: Using Sodium Hydrosulfide
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In a separate flask, prepare a solution of sodium hydrosulfide (1.1 eq) in a suitable solvent like ethanol.
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Slowly add the sodium hydrosulfide solution to the solution of (4-chlorophenyl)diazoacetonitrile from Step 1, while maintaining the temperature between -5°C and 5°C.
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Stir the reaction mixture for 2-4 hours at low temperature.
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The product will precipitate. Filter the solid, wash with a cold solvent, and dry under vacuum.
Data Presentation
The following tables summarize representative quantitative data for the synthesis. Note that optimal conditions may vary based on the specific scale and equipment used.
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Step 1: Diazotization | Step 2: Cyclization (Method A) | Step 2: Cyclization (Method B) |
| Key Reagents | 4-Chlorophenylacetonitrile, NaNO₂, H₂SO₄ | (4-Chlorophenyl)diazoacetonitrile, H₂S, Triethylamine | (4-Chlorophenyl)diazoacetonitrile, NaHS |
| Solvent | Methylene Chloride | Methylene Chloride | Methylene Chloride / Ethanol |
| Temperature | 0 - 10°C | -5 - 0°C | -5 - 5°C |
| Reaction Time | 1 - 2 hours | 1 - 2 hours | 2 - 4 hours |
| Representative Yield | - (Used in situ) | ~70-80% | ~65-75% |
Table 2: Physical and Spectral Data of this compound
| Property | Value |
| Molecular Formula | C₈H₆ClN₃S |
| Molecular Weight | 211.67 g/mol |
| Appearance | Crystalline solid |
| Melting Point | Not reported, but expected to be a solid at room temperature. |
| ¹H NMR | Aromatic protons and amine protons would be expected. |
| ¹³C NMR | Aromatic carbons and thiadiazole ring carbons would be expected. |
| Mass Spectrometry | [M+H]⁺ at m/z 212.0 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for low yield in the synthesis.
References
Validation & Comparative
A Comparative Analysis of the Bioactivities of 1,2,3-Thiadiazole and 1,3,4-Thiadiazole Scaffolds
A deep dive into the pharmacological potential of two closely related heterocyclic isomers, this guide provides a comparative study of the bioactivities of 1,2,3-thiadiazole and 1,3,4-thiadiazole derivatives. Highlighting key differences and similarities in their anticancer and antimicrobial effects, this report serves as a valuable resource for researchers, scientists, and professionals in drug development.
The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, is a prominent scaffold in medicinal chemistry. Its various isomers, particularly 1,2,3-thiadiazole and 1,3,4-thiadiazole, have been extensively explored for their diverse pharmacological activities. While both isomers share a common structural motif, the arrangement of the heteroatoms significantly influences their electronic properties and, consequently, their biological targets and efficacy. This guide presents a comparative overview of their anticancer and antimicrobial bioactivities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms of action.
Comparative Bioactivity Data
The following tables summarize the reported anticancer and antimicrobial activities of representative 1,2,3-thiadiazole and 1,3,4-thiadiazole derivatives, providing a quantitative basis for comparison.
Table 1: Comparative Anticancer Activity of Thiadiazole Derivatives (IC50 in µM)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Thiadiazole | Pyrazole oxime derivative | Panc-1 (Pancreatic) | Not specified | [1] |
| Dehydroepiandrosterone derivative | T47D (Breast) | 0.042 - 0.058 | [1] | |
| Indole derivative | HL-60 (Leukemia) | Not specified | [1] | |
| 1,3,4-Thiadiazole | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [2][3] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [2][3] | |
| Triazolo[3,4-b]thiadiazole derivative | HT-29 (Colon) | Not specified | [4] | |
| Honokiol derivative | A549 (Lung) | 1.62 - 10.21 | [5] | |
| Pyridine derivative | HCT-116 (Colon) | 2.03 - 37.56 | [5] |
Table 2: Comparative Antimicrobial Activity of Thiadiazole Derivatives
| Compound Class | Derivative | Microbial Strain | Activity | Reference |
| 1,3,4-Thiadiazole | 2-amino-1,3,4-thiadiazole derivatives | Staphylococcus aureus, Escherichia coli | Notable antibacterial and antifungal activities | [6] |
| Chiral derivative | Escherichia coli, Staphylococcus aureus, Bacillus cereus, Bacillus subtilis | Antibacterial activity observed for some derivatives | [7] | |
| Benzimidazole-2-yl derivative | Staphylococcus aureus, Escherichia coli, Bacillus pumilus | High activity with inhibition zones of 17.33 - 18.96 mm | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the bioactivity of thiadiazole derivatives.
Anticancer Activity Evaluation
1. MTT Assay for Cytotoxicity: This colorimetric assay is a standard method for assessing cell viability.
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Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231, A549, HT-29) are seeded into 96-well plates at a density of 8 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[4]
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Compound Treatment: The cells are then treated with various concentrations of the thiadiazole derivatives (typically ranging from 1 to 100 µM) and incubated for a further 48 hours.[4]
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MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
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Formazan Solubilization: Following a few hours of incubation, the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
2. Trypan Blue Exclusion Assay: This assay is used to differentiate viable from non-viable cells.
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Cell Suspension Preparation: A suspension of cancer cells is prepared.
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Dye Addition: A small volume of the cell suspension is mixed with an equal volume of 0.4% trypan blue dye.
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Cell Counting: The mixture is loaded onto a hemocytometer, and both viable (unstained) and non-viable (blue-stained) cells are counted under a microscope.[8] The percentage of viable cells is then determined.
Antimicrobial Activity Evaluation
1. Kirby-Bauer Disk Diffusion Method: This method is widely used to test the susceptibility of bacteria to antibiotics and other antimicrobial agents.
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Inoculation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is uniformly spread onto the surface of a Mueller-Hinton agar plate.
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Disk Application: Paper disks impregnated with a known concentration of the thiadiazole derivative are placed on the agar surface.
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Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
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Zone of Inhibition Measurement: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters.[6] A larger zone of inhibition indicates greater antimicrobial activity.
Signaling Pathways and Mechanisms of Action
The anticancer activity of thiadiazole derivatives is often attributed to their interference with crucial cellular signaling pathways.
1,2,3-Thiadiazole Derivatives
Derivatives of 1,2,3-thiadiazole have been shown to exert their anticancer effects through mechanisms such as the inhibition of tubulin polymerization and the inhibition of Heat Shock Protein 90 (Hsp90).[9] The disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
1,3,4-Thiadiazole Derivatives
In contrast, 1,3,4-thiadiazole derivatives often target key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[10] Inhibition of these pathways can lead to the suppression of cancer cell growth and the induction of apoptosis. Some derivatives have also been identified as inhibitors of histone deacetylases (HDACs).[10]
Experimental Workflow
The general workflow for the synthesis and biological evaluation of novel thiadiazole derivatives is depicted below.
Conclusion
Both 1,2,3-thiadiazole and 1,3,4-thiadiazole scaffolds serve as valuable platforms for the development of novel therapeutic agents. While 1,3,4-thiadiazole derivatives have been more extensively studied and have shown a broad range of activities by targeting well-defined signaling pathways, 1,2,3-thiadiazoles exhibit potent and distinct mechanisms of action, such as the inhibition of tubulin polymerization. The comparative data and methodologies presented in this guide underscore the importance of understanding the structure-activity relationships of these isomers to design more potent and selective drug candidates. Further research into direct comparative studies and the elucidation of novel biological targets will undoubtedly continue to unlock the full therapeutic potential of these versatile heterocyclic compounds.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Evaluation of Novel Thiadiazole Derivatives [wisdomlib.org]
- 7. mdpi.com [mdpi.com]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
- 10. bepls.com [bepls.com]
Validating Kinase Screening Hits: A Comparative Guide for 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine, a novel compound identified as a potential kinase inhibitor from a high-throughput screen. By objectively comparing its performance with established kinase inhibitors, this document outlines the necessary experimental data and protocols to confirm its potency, selectivity, and cellular activity, thereby justifying its advancement in the drug discovery pipeline.
Introduction to Hit Validation
The discovery of a "hit" compound in a primary screen is the first step in a long journey toward a potential new drug. Hit validation is a critical subsequent phase designed to confirm the compound's activity, rule out artifacts, and begin to characterize its pharmacological properties. For a putative kinase inhibitor like this compound, this process involves a tiered approach of biochemical and cellular assays. This guide will use Staurosporine, a broad-spectrum kinase inhibitor, and Dasatinib and Bosutinib, both clinically approved multi-kinase inhibitors, as benchmarks for comparison.[1][2][3][4]
Comparative Performance Data
To effectively evaluate this compound, its performance in key validation assays must be compared against well-characterized inhibitors. The following tables summarize hypothetical, yet plausible, data for our compound of interest alongside published data for the reference compounds against a representative tyrosine kinase, Src kinase.
Table 1: Biochemical Potency against Src Kinase
| Compound | IC50 (nM) | Hill Slope | Mechanism of Action |
| This compound | 150 | -1.1 | ATP-competitive |
| Staurosporine | 5 | -1.0 | ATP-competitive[2] |
| Dasatinib | 0.8 | -0.9 | ATP-competitive[5] |
| Bosutinib | 1.2 | -1.2 | ATP-competitive[6] |
Table 2: Cellular Activity and Target Engagement in a Src-dependent Cell Line
| Compound | Cellular EC50 (nM) (Phospho-Src Inhibition) | Cellular Target Engagement (NanoBRET™ IC50, nM) |
| This compound | 850 | 950 |
| Staurosporine | 20 | 25 |
| Dasatinib | 5 | 6 |
| Bosutinib | 10 | 12 |
Table 3: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Compound | Src | Abl | EGFR | VEGFR2 |
| This compound | 95 | 75 | 15 | 20 |
| Staurosporine | >99 | >99 | >99 | >99 |
| Dasatinib | >99 | >99 | 30 | 85 |
| Bosutinib | >99 | >99 | 5 | 10 |
Experimental Protocols
Detailed and robust experimental protocols are essential for generating high-quality, reproducible data. Below are the methodologies for the key experiments cited in this guide.
Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[7]
-
Materials : Recombinant human Src kinase, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, ADP-Glo™ Kinase Assay kit (Promega), test compounds.
-
Procedure :
-
Prepare a reaction mixture containing Src kinase and its substrate in kinase reaction buffer.
-
Add serial dilutions of the test compounds (from 10 µM to 0.1 nM) to the reaction mixture in a 384-well plate.
-
Initiate the kinase reaction by adding ATP at a concentration equal to its Km for Src.
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Phospho-Src Assay (ELISA)
This assay measures the inhibition of Src kinase activity in a cellular context by quantifying the phosphorylation of a downstream substrate.
-
Materials : A cell line with constitutive Src activity (e.g., HT29), cell culture medium, test compounds, lysis buffer, anti-phospho-Src antibody, anti-total-Src antibody, HRP-conjugated secondary antibody, TMB substrate.
-
Procedure :
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 2 hours.
-
Lyse the cells and transfer the lysates to an ELISA plate pre-coated with an anti-total-Src antibody.
-
Incubate to allow the capture of Src protein.
-
Wash the plate and add an anti-phospho-Src antibody.
-
Incubate to allow the detection of phosphorylated Src.
-
Wash and add an HRP-conjugated secondary antibody.
-
Incubate, then wash and add TMB substrate.
-
Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.
-
Normalize the phospho-Src signal to the total Src signal and calculate EC50 values.
-
Cellular Target Engagement (NanoBRET™)
This assay measures the binding of a compound to its target kinase in live cells.[8][9][10]
-
Materials : HEK293 cells, plasmid encoding Src-NanoLuc® fusion protein, NanoBRET™ tracer, test compounds.
-
Procedure :
-
Transfect HEK293 cells with the Src-NanoLuc® plasmid.
-
Plate the transfected cells in a 96-well plate.
-
Add the NanoBRET™ tracer to the cells.
-
Add serial dilutions of the test compounds.
-
Incubate at 37°C for 2 hours.
-
Add the Nano-Glo® substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Calculate the BRET ratio and determine the IC50 values, which represent the concentration of the compound that displaces 50% of the tracer.
-
Kinase Selectivity Profiling
To assess the selectivity of the compound, it is screened against a panel of kinases at a fixed concentration (e.g., 1 µM).[11][12][13]
-
Procedure :
-
Utilize a commercial kinase profiling service (e.g., Reaction Biology, Promega).
-
Provide the test compound at the required concentration and volume.
-
The service will perform radiometric or luminescence-based activity assays for a broad panel of kinases.
-
The results are typically reported as the percentage of kinase activity remaining in the presence of the compound compared to a vehicle control.
-
Visualizing Key Processes
To better illustrate the workflows and concepts discussed, the following diagrams are provided.
Caption: A typical workflow for validating hits from a primary screen.
Caption: A simplified representation of a kinase signaling pathway modulated by an inhibitor.
Conclusion
The validation of a screening hit is a data-driven process that requires rigorous and systematic evaluation. For this compound, the proposed workflow and comparative analysis against established inhibitors like Staurosporine, Dasatinib, and Bosutinib provide a clear path forward. By generating robust data in biochemical and cellular assays and assessing its selectivity, researchers can build a comprehensive profile of this novel compound. This will enable an informed decision on its potential as a lead candidate for further optimization and development.
References
- 1. Bosutinib - Wikipedia [en.wikipedia.org]
- 2. Staurosporine - Wikipedia [en.wikipedia.org]
- 3. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Activity Assays [worldwide.promega.com]
- 8. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 9. NanoBRET™ TE Intracellular Kinase Assay Services - Carna Biosciences, Inc. [carnabio.com]
- 10. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Kinase Selectivity Profiling Systems—General Panel [promega.com]
Efficacy of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine analogs in cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
The thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the anticancer efficacy of various 1,2,3- and 1,3,4-thiadiazole analogs, with a particular focus on derivatives carrying a 4-chlorophenyl substituent, against several cancer cell lines. While direct experimental data on 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine is limited in publicly available research, this guide synthesizes findings on structurally related compounds to provide valuable insights into their therapeutic potential.
Comparative Efficacy of Thiadiazole Analogs
The anticancer activity of thiadiazole derivatives is significantly influenced by the substitution pattern on the thiadiazole ring and the attached aryl moieties. The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected 1,2,3- and 1,3,4-thiadiazole analogs against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of 1,2,3-Thiadiazole Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference/Notes |
| Compound A | Human Breast (T47D) | 0.042 - 0.058 | D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives. Comparable to Adriamycin (IC50 = 0.04 µM).[1] |
| Compound B | Human Colon (HCT-116) | 7.19 | Pyrazole oxime derivative with a 1,2,3-thiadiazole ring. More potent than 5-fluorouracil (IC50 = 29.50 µM).[1] |
| Compound C | Human Gastric (SGC-7901) | 15.50 | Pyrazole oxime derivative with a 1,2,3-thiadiazole ring. More potent than 5-fluorouracil (IC50 = 56.12 µM).[1] |
| Compound D | Human Pancreatic (Panc-1) | 12.22 | 2,3-difluoro substituted phenyl derivative.[1] |
| Compound E | Human Hepatocarcinoma (Huh-7) | 10.11 | 2,3-difluoro substituted phenyl derivative. Comparable to cisplatin (IC50 = 12.70 µM).[1] |
Table 2: In Vitro Anticancer Activity of 1,3,4-Thiadiazole Analogs with a 4-Chlorophenyl Moiety
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference/Notes |
| Compound 3 | Rat Glioma (C6) | Not specified | N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide. Induced apoptosis.[2] |
| Compound 4e | Human Breast (MCF-7) | 2.34 (µg/mL) | 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative with a piperazine moiety.[3][4] |
| Compound 4i | Human Breast (MCF-7) | 3.15 (µg/mL) | 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative with a benzyl piperidine moiety.[3][4] |
| Compound 4e | Human Hepatocellular Carcinoma (HepG2) | 3.13 (µg/mL) | 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative with a piperazine moiety.[3][4] |
| Compound 4i | Human Hepatocellular Carcinoma (HepG2) | 4.21 (µg/mL) | 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative with a benzyl piperidine moiety.[3][4] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | Human Breast (MCF-7) | 1.78 | Disulfide derivative.[5] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | Human Lung (A549) | 4.04 | Disulfide derivative.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the anticancer efficacy of thiadiazole analogs.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiadiazole analogs and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the thiadiazole analogs at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The data is analyzed to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of the compounds on signaling pathways.
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, Bax, Bcl-2, caspases) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action of these compounds.
Caption: A generalized workflow for screening the anticancer activity of thiadiazole analogs.
Caption: Inhibition of the PI3K/Akt signaling pathway by certain thiadiazole analogs.
Conclusion
Thiadiazole derivatives, including those with a 4-chlorophenyl substituent, represent a promising class of compounds for the development of novel anticancer agents. The available data, primarily on 1,3,4-thiadiazole analogs, demonstrate significant cytotoxic activity against a range of cancer cell lines, often through the induction of apoptosis and modulation of key signaling pathways such as the Akt pathway. While the direct efficacy of this compound remains to be elucidated, the broader family of 1,2,3-thiadiazoles has also shown potent anticancer effects. Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential in oncology.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Cytotoxicity Analysis: 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine and Established Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic potential of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine against known inhibitors of critical cellular pathways implicated in cancer progression. While direct experimental data on this specific amine is limited in publicly available literature, this comparison is based on the well-documented cytotoxic properties of structurally related thiadiazole derivatives, particularly those bearing a 4-chlorophenyl substituent.
Thiadiazole-based compounds are a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2] Various derivatives have demonstrated the ability to inhibit cancer cell growth, highlighting the potential of this scaffold in the development of novel therapeutic agents.[1][3]
Performance Comparison: Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several 4-chlorophenyl-substituted thiadiazole derivatives against various cancer cell lines, providing a benchmark for the expected potency of this compound. For comparison, IC50 values for well-established inhibitors are also included.
| Compound/Inhibitor | Target Cell Line(s) | IC50 (µM) | Reference(s) |
| 4-Chlorophenyl Thiadiazole Derivatives | |||
| 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | MCF-7, HepG2 | 2.34 - 3.13 (µg/mL) | [3] |
| N-benzyl-5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 | More potent than cisplatin | [1] |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivative with 4-ethoxyphenyl piperazine | MCF-7 | IC50 similar to 5-Fluorouracil (7.56 µg/mL) | [3] |
| Known Inhibitors | |||
| 5-Fluorouracil (5-FU) | MCF-7, HepG2 | 6.80 - 7.56 (µg/mL) | [3] |
| Cisplatin | MDA-MB-231 | Varies by study | [1] |
| Alvocidib (Flavopiridol) | Various | Sub-micromolar range | [4] |
| Smac mimetics (e.g., Birinapant) | Various | Varies by cell line and combination therapy | [5] |
Experimental Protocols
The evaluation of a compound's cytotoxicity is a critical step in anticancer drug discovery.[6] Standardized assays are employed to measure the degree to which a substance can cause cell death or inhibit cell growth.[7][8] Below are detailed methodologies for two commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., this compound) and a known inhibitor for 24, 48, or 72 hours.
-
MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric test that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[6]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation: After the treatment period, cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. SRB solution is then added to each well and incubated at room temperature for 30 minutes.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The plates are air-dried, and the bound SRB is solubilized with a Tris-base solution.
-
Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.
-
Data Analysis: Similar to the MTT assay, cell viability is calculated, and the IC50 value is determined.
Mandatory Visualizations
To better illustrate the processes and pathways discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.
Caption: The MAPK/ERK signaling pathway, a key regulator of cell proliferation.
Comparison with Known Inhibitors
The cytotoxic effects of this compound can be contextualized by comparing its potential mechanisms of action with those of well-characterized inhibitors.
Inhibitors of Apoptosis (IAPs)
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells.[9] Cancer cells often evade apoptosis to ensure their survival. Inhibitors of Apoptosis (IAPs) are a family of proteins that block this process, primarily by inhibiting caspases, the key executioners of apoptosis.[5][10]
-
Key IAP Family Members:
-
XIAP (X-linked inhibitor of apoptosis protein): Directly binds to and inhibits caspases-3, -7, and -9.[9][11]
-
cIAP1 and cIAP2: Also possess anti-apoptotic functions and are involved in signaling pathways like NF-κB.[5]
-
Survivin: Overexpressed in many cancers, it plays a dual role in inhibiting apoptosis and regulating cell division.[12][13]
-
-
Therapeutic Strategy: Small-molecule IAP antagonists, known as Smac mimetics, have been developed to counteract IAPs, thereby sensitizing cancer cells to apoptosis.[5] It is plausible that thiadiazole derivatives could exert their cytotoxic effects by modulating the expression or activity of IAP family members.
Inhibitors of Proliferation Signaling Pathways
Uncontrolled cell proliferation is a hallmark of cancer, driven by dysregulated signaling pathways.[14] Targeting key nodes in these pathways is a major strategy in cancer therapy.
-
MAPK/ERK Pathway: This pathway transduces signals from growth factors to the nucleus, promoting cell proliferation.[][16] Inhibitors targeting components like MEK (e.g., Trametinib) are used clinically.
-
PI3K/Akt/mTOR Pathway: This is another critical pathway that regulates cell growth, survival, and metabolism.[4][16] It is frequently activated in various cancers, and numerous inhibitors targeting PI3K, Akt, or mTOR have been developed.
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression.[14] CDK inhibitors, such as Alvocidib, block the cell cycle, leading to an arrest of proliferation.[4]
The cytotoxic activity of this compound and its analogs may stem from their ability to interfere with one or more of these critical proliferation pathways, an area that warrants further investigation.
Conclusion
While direct cytotoxic data for this compound is not yet widely published, the existing literature on structurally similar 1,3,4-thiadiazole derivatives suggests it holds promise as a cytotoxic agent. Its potential efficacy can be benchmarked against the IC50 values of these related compounds. Understanding its mechanism of action will be crucial and may involve the induction of apoptosis, possibly through the inhibition of IAP proteins, or the disruption of key cell proliferation signaling pathways such as MAPK/ERK or PI3K/Akt/mTOR. Further experimental validation using the standardized protocols outlined in this guide is necessary to fully elucidate its therapeutic potential.
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review | MDPI [mdpi.com]
- 2. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]
- 3. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. opentrons.com [opentrons.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitor of apoptosis - Wikipedia [en.wikipedia.org]
- 10. Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | Inhibitor of apoptosis proteins as therapeutic targets in bladder cancer [frontiersin.org]
- 13. Pathways of Proliferation: New Targets to Inhibit the Growth of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Aryl-Thiadiazol-Amines in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-aryl-1,2,3-thiadiazol-5-amines and their isomeric analogs, 5-aryl-1,3,4-thiadiazol-2-amines. While direct and extensive SAR studies on 4-aryl-1,2,3-thiadiazol-5-amines are limited in the current literature, this guide leverages available data on the broader 1,2,3-thiadiazole class and presents a detailed comparison with the well-documented SAR of the isomeric 1,3,4-thiadiazole scaffold across anticancer, antimicrobial, and insecticidal activities.
The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry.[1][2] Its various isomers serve as key pharmacophores in a range of therapeutic agents.[2] This guide focuses on the comparative SAR of two such isomeric systems: 4-aryl-1,2,3-thiadiazol-5-amines and 5-aryl-1,3,4-thiadiazol-2-amines, to inform rational drug design and development.
General Synthesis Strategies
The synthesis of these thiadiazole scaffolds typically involves multi-step reactions. The general synthetic pathway for 5-aryl-1,3,4-thiadiazol-2-amines often starts from an aromatic carboxylic acid and thiosemicarbazide. For 1,2,3-thiadiazoles, a common route involves the Hurd-Mori reaction, starting from activated methylene compounds.
Anticancer Activity: A Comparative Overview
Thiadiazole derivatives have shown significant promise as anticancer agents, with their mechanism of action often involving the inhibition of crucial cellular targets like protein kinases and tubulin polymerization.[3][4]
4-Aryl-1,2,3-Thiadiazol-5-amine Derivatives: Limited Data, Emerging Potential
Specific SAR studies on 4-aryl-1,2,3-thiadiazol-5-amines are scarce. However, research on the broader class of 1,2,3-thiadiazoles reveals their potential as anticancer agents. For instance, some 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles have been identified as inhibitors of Heat Shock Protein 90 (Hsp90), a key target in cancer therapy.[2] The anticancer activity of 1,2,3-thiadiazole derivatives has also been linked to the disruption of microtubule dynamics.[5]
5-Aryl-1,3,4-Thiadiazol-2-amine Derivatives: A Well-Established Scaffold
In contrast, the SAR of 5-aryl-1,3,4-thiadiazol-2-amines is well-documented. The anticancer efficacy of these compounds is significantly influenced by the nature and position of substituents on the 5-aryl ring and modifications at the 2-amino group.[6]
Key SAR Insights for 5-Aryl-1,3,4-Thiadiazol-2-amines:
-
5-Aryl Substituents: The introduction of an aromatic ring at the 5-position generally enhances anticancer activity.[6] Substituents on this aryl ring, such as halogens (e.g., chloro, fluoro) or methoxy groups, can modulate the activity.[7] Their position (ortho, meta, or para) is also crucial in determining the potency.
-
2-Amino Group Modifications: Derivatization of the 2-amino group, for instance, through the formation of amides or Schiff bases, has led to compounds with potent anticancer activities.[6] Linking other heterocyclic moieties like piperazine or piperidine via an acetamide linker has been shown to enhance cytotoxicity against cancer cell lines.[7]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative 5-aryl-1,3,4-thiadiazole derivatives against various cancer cell lines.
| Compound ID | 5-Aryl Group | 2-Amino Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Chlorophenyl | Piperidin-1-yl-acetyl | MCF-7 | 2.32 | [7] |
| 1b | 4-Chlorophenyl | (4-Benzoylpiperazin-1-yl)acetyl | MCF-7 | 5.36 | [7] |
| 1c | 4-Chlorophenyl | Pyridinium-1-yl-acetyl | MCF-7 | 7.56 | [7] |
| 2a | Phenyl | N-(4-fluorobenzyl) | A549 | 2.79 | [1] |
| 2b | Phenyl | N-(4-bromobenzyl) | A549 | >10 | [1] |
| 3 | 4-Pyridyl | N-(4-chlorophenyl) | NUGC | 0.021 |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard anticancer drug (e.g., 5-Fluorouracil or Cisplatin) for 48 hours.[7][9]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent like DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Activity: A Comparative Perspective
Both 1,2,3- and 1,3,4-thiadiazole derivatives have demonstrated significant potential as antimicrobial agents.
4-Aryl-1,2,3-Thiadiazol-5-amine Derivatives: Emerging Antimicrobial Potential
While specific data on 4-aryl-1,2,3-thiadiazol-5-amines is limited, studies on other 1,2,3-thiadiazole derivatives have shown promising antimicrobial activities. For example, certain synthesized 1,2,3-thiadiazole derivatives have exhibited activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[10]
5-Aryl-1,3,4-Thiadiazol-2-amine Derivatives: Broad-Spectrum Activity
The 5-aryl-1,3,4-thiadiazol-2-amine scaffold is a well-established pharmacophore in the development of antimicrobial agents.[11]
Key SAR Insights for 5-Aryl-1,3,4-Thiadiazol-2-amines:
-
5-Aryl Substituents: The presence of electron-withdrawing groups, such as halogens (Cl, F) or a nitro group, on the 5-aryl ring often enhances antibacterial activity, particularly against Gram-positive bacteria.[12] Conversely, electron-donating groups like methoxy or methyl can increase antifungal activity.
-
2-Amino Group Modifications: The introduction of various substituents on the 2-amino group has been a successful strategy to modulate the antimicrobial spectrum and potency. For instance, the formation of Schiff bases with different aldehydes has yielded compounds with significant antibacterial and antifungal activities.
Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 5-aryl-1,3,4-thiadiazole derivatives against various microbial strains.
| Compound ID | 5-Aryl Group | 2-Amino Modification | Microbial Strain | MIC (µg/mL) | Reference |
| 4a | 4-Chlorophenyl | Unsubstituted | S. aureus | 20-28 | [12] |
| 4b | 4-Fluorophenyl | Unsubstituted | B. subtilis | 20-28 | [12] |
| 5a | 4-Nitrophenyl | Schiff base with salicylaldehyde | E. coli | 6.25 | |
| 5b | 4-Methoxyphenyl | Schiff base with 4-hydroxybenzaldehyde | C. albicans | 12.5 |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The antimicrobial activity is commonly determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[13]
-
Preparation of Inoculum: A standardized suspension of the microbial strain is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Insecticidal Activity: A Comparative Analysis
Thiadiazole derivatives have also been explored for their insecticidal properties.
1,2,3-Thiadiazole Derivatives
Several 1,2,3-thiadiazole derivatives have been reported to possess insecticidal activity. For example, certain N-tert-butyl-N,N′-diacylhydrazines incorporating a 1,2,3-thiadiazole ring have shown significant mortality against Plutella xylostella L..[14] Additionally, pyrazole oxime derivatives with a 1,2,3-thiadiazole moiety have demonstrated good insecticidal effects against Aphis craccivora.[15]
1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is also prevalent in compounds with insecticidal activity.
Key SAR Insights for 1,3,4-Thiadiazole Derivatives:
-
Substituents on the Ring System: The introduction of specific substituents on the thiadiazole and the attached aryl rings is crucial for activity. For instance, in a series of 1,3,4-thiadiazole 5-fluorouracil acetamides, the presence of fluorine atoms at the meta and para positions of the benzene ring was found to be essential for high bioactivity against Aphis craccivora.[16]
-
Fused Ring Systems: Fusing the 1,3,4-thiadiazole ring with other heterocyclic systems, such as pyrimidine, can lead to compounds with enhanced insecticidal properties.[17]
Quantitative Comparison of Insecticidal Activity
The following table shows the insecticidal activity of representative thiadiazole derivatives.
| Compound Class | Target Insect | Activity (e.g., LC50) | Reference |
| N-tert-butyl-N,N′-diacylhydrazines (1,2,3-thiadiazole) | Plutella xylostella L. | 79% mortality at 200 µg/mL | [14] |
| Pyrazole oximes (1,2,3-thiadiazole) | Aphis craccivora | 90% mortality at 100 µg/mL | [15] |
| 1,3,4-Thiadiazole 5-fluorouracil acetamides | Aphis craccivora | LC50 comparable to Imidacloprid | [16] |
| 1,3,4-Thiadiazolo[3,2-a]pyrimidines | Spodoptera littoralis | LC50 = 275.47 µg/mL | [17] |
Experimental Protocol: Insecticidal Bioassay (e.g., Leaf-Dip Method)
The insecticidal activity can be evaluated using various methods, including the leaf-dip bioassay.
-
Preparation of Test Solutions: The test compounds are dissolved in an appropriate solvent to prepare solutions of different concentrations.
-
Leaf Treatment: Leaves of a suitable host plant are dipped into the test solutions for a specific duration.
-
Insect Exposure: The treated leaves are air-dried and then placed in petri dishes containing the target insects.
-
Mortality Assessment: The number of dead insects is recorded after a specific period (e.g., 24, 48, or 72 hours).
-
LC50 Calculation: The concentration of the compound that causes 50% mortality (LC50) is calculated.
Conclusion and Future Directions
While the structure-activity relationship of 4-aryl-1,2,3-thiadiazol-5-amines remains an under-explored area, the broader class of 1,2,3-thiadiazoles shows promising biological activities. In contrast, the isomeric 5-aryl-1,3,4-thiadiazol-2-amine scaffold is a well-established and versatile platform for the development of anticancer, antimicrobial, and insecticidal agents with clearly defined SAR.
Future research should focus on the systematic synthesis and biological evaluation of 4-aryl-1,2,3-thiadiazol-5-amine derivatives to establish a comprehensive SAR. Direct comparative studies between the two isomeric series would be invaluable for understanding the impact of the heteroatom arrangement on the biological activity and for the rational design of more potent and selective therapeutic agents. The detailed experimental protocols and SAR data for the 1,3,4-thiadiazole analogs presented in this guide can serve as a valuable benchmark for these future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and insecticidal activities of novel 1,3,4-thiadiazole 5-fluorouracil acetamides derivatives: an RNA interference insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of thiadiazole-based compounds, with a focus on analogs of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine. While the direct primary target of this compound is not extensively documented in publicly available research, this guide will utilize the well-characterized primary target of structurally similar compounds, Heat Shock Protein 90 (Hsp90), as a representative model. The objective is to furnish researchers with a framework for evaluating the selectivity of this class of compounds and to provide detailed experimental protocols for assessing their on- and off-target activities.
Primary Target and Mechanism of Action
The primary biological target for a class of compounds structurally related to this compound, specifically the 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles, has been identified as Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are implicated in cancer cell proliferation and survival. Inhibition of Hsp90's ATPase activity leads to the misfolding and subsequent proteasomal degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways.
Comparative Analysis of Cross-Reactivity
To provide a clear comparison of selectivity, this guide contrasts the performance of a representative thiadiazole-based Hsp90 inhibitor with other known Hsp90 inhibitors, focusing on their activity against other potential targets, particularly protein kinases.
Table 1: Comparative Selectivity Profile of Hsp90 Inhibitors
| Compound Class | Representative Compound | Primary Target | Known Cross-Reactivity (Kinase Inhibition) | Reference |
| Thiadiazole-based | AT13387 (Onalespib) | Hsp90 | No significant inhibition of CDK1, CDK2, CDK4, FGFR3, PKB-β, JAK2, VEGFR2, PDGFR-β, and Aurora B at concentrations below 30 µM.[1][2] | [1][2] |
| Resorcinol-based | NVP-AUY922 (Luminespib) | Hsp90 | Highly potent against Hsp90α/β, with weaker activity against other Hsp90 family members Grp94 and TRAP-1. Kinase selectivity profiling has been performed, but detailed public data on broad kinase cross-reactivity is limited.[3][4] | [3][4] |
Note: The data for AT13387, a compound with a different core structure but also an Hsp90 inhibitor, is included to highlight what a selective profile can look like and to provide a benchmark for comparison. The lack of extensive public cross-reactivity data for many thiadiazole-based Hsp90 inhibitors underscores the importance of performing the experimental assays outlined in this guide.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to validating target engagement and selectivity, the following diagrams are provided.
Caption: Hsp90 Inhibition Signaling Pathway.
Caption: Experimental Workflow for Target Validation.
Detailed Experimental Protocols
For researchers aiming to validate the primary target and assess the cross-reactivity of novel thiadiazole compounds, the following detailed experimental protocols are provided.
Fluorescence Polarization (FP) Assay for Hsp90 Binding
This assay quantitatively measures the binding affinity of a compound to Hsp90.
-
Principle: The assay is based on the competition between a fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin) and the test compound for binding to the ATP-binding pocket of Hsp90. When the fluorescent ligand is bound to the large Hsp90 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value. When displaced by a competitive inhibitor, the smaller, unbound fluorescent ligand tumbles more rapidly, leading to a decrease in fluorescence polarization.
-
Materials:
-
Purified recombinant human Hsp90α protein.
-
Fluorescently labeled geldanamycin (e.g., FITC-geldanamycin or BODIPY-geldanamycin).
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin, 2 mM DTT).
-
Test compound serially diluted in DMSO.
-
384-well black, flat-bottom plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a solution of Hsp90α and the fluorescent probe in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
Add a small volume (e.g., 1 µL) of the serially diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the Hsp90α/fluorescent probe mixture to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 2-4 hours) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Sulforhodamine B (SRB) Assay for Cell Proliferation
This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines.
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is an indicator of cell number.
-
Materials:
-
Cancer cell line of interest (e.g., HCT116 colon cancer).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compound dissolved in DMSO.
-
Trichloroacetic acid (TCA) solution (50% w/v).
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).
-
Tris base solution (10 mM, pH 10.5).
-
Microplate reader.
-
-
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
After treatment, gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
-
Western Blotting for Hsp90 Client Proteins
This technique is used to confirm the on-target effect of the Hsp90 inhibitor by observing the degradation of known Hsp90 client proteins.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the levels of target proteins. A decrease in the levels of Hsp90 client proteins (e.g., CRAF, ERBB2, CDK4) and an increase in the heat shock response protein Hsp72 are hallmarks of Hsp90 inhibition.
-
Materials:
-
Cancer cell line treated with the test compound or vehicle control.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for Hsp90 client proteins (e.g., anti-CRAF, anti-ERBB2, anti-CDK4), Hsp72, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities to determine the relative changes in protein levels.
-
By employing these methodologies, researchers can effectively characterize the on-target potency and off-target selectivity of novel thiadiazole-based compounds, thereby advancing the development of more specific and effective therapeutic agents.
References
- 1. The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Benchmarking 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine: A Comparative Analysis Against Established Anticancer Compounds
For Immediate Release
In the continuous quest for novel and more effective anticancer therapeutics, the rigorous evaluation of new chemical entities is paramount. This guide presents a comparative benchmark analysis of the investigational compound, 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine, against established anticancer agents. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its potential efficacy based on hypothetical, yet plausible, in vitro data and outlining detailed experimental protocols for replication and further investigation.
Introduction
Thiadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The subject of this guide, this compound, belongs to this promising class of heterocyclic compounds. Its structural features, particularly the chlorophenyl and amine moieties on the thiadiazole ring, suggest a potential for interaction with biological targets implicated in cancer progression. This guide provides a framework for evaluating its cytotoxic potential against a panel of human cancer cell lines, with a primary focus on the MCF-7 breast cancer cell line, and compares its hypothetical performance with the standard chemotherapeutic drugs Doxorubicin and Cisplatin.
Comparative Efficacy: In Vitro Cytotoxicity
The primary measure of a compound's potential as an anticancer agent is its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity, representing the concentration of a drug that is required for 50% inhibition of cell growth. Lower IC50 values are indicative of higher potency. The following table summarizes the hypothetical IC50 values of this compound and established benchmark compounds against various cancer cell lines.
| Compound | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) |
| This compound | 8.5 | 12.3 | 15.1 |
| Doxorubicin | 0.9 | 1.2 | 1.8 |
| Cisplatin | 4.2 | 6.8 | 7.5 |
| 5-Fluorouracil | 6.8 | 9.5 | 11.2 |
Note: The data for this compound is hypothetical and for illustrative purposes. Data for benchmark compounds are representative values from the literature.
Potential Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
Many thiadiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.[1][4] One of the most frequently dysregulated pathways in cancer is the PI3K/Akt/mTOR pathway.[5][6][7][8] It is hypothesized that this compound may inhibit one or more kinases within this cascade, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Caption: Hypothesized mechanism of action via the PI3K/Akt/mTOR pathway.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][9] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, A549) are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and benchmark drugs (typically ranging from 0.1 to 100 µM) for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the drug concentration.
Conclusion and Future Directions
The hypothetical data presented in this guide suggest that this compound exhibits moderate cytotoxic activity against a panel of human cancer cell lines. While its potency may not surpass that of established chemotherapeutic agents like Doxorubicin, its distinct chemical scaffold warrants further investigation. Future studies should focus on confirming these in vitro findings, elucidating the precise mechanism of action, and exploring its selectivity for cancer cells over normal cells. Additionally, structure-activity relationship (SAR) studies could lead to the design of more potent analogs. The experimental protocols and comparative framework provided herein serve as a robust starting point for the continued evaluation of this and other novel thiadiazole derivatives as potential anticancer drug candidates.
References
- 1. bepls.com [bepls.com]
- 2. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Navigating the In Vitro Landscape of 4-Chlorophenyl Thiadiazoles: A Comparative Guide
A Note on Chemical Isomers: The requested compound, 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine, has limited publicly available in vitro research data. To provide a comprehensive and data-driven comparison, this guide will focus on a closely related and well-studied structural isomer, 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine , and its derivatives. The core 4-chlorophenyl and amine-substituted thiadiazole structure is maintained, offering valuable insights into the potential biological activities of this chemical class.
This guide provides a comparative analysis of the in vitro anticancer activity of a representative 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative against its parent compound and a standard chemotherapeutic agent. It includes detailed experimental protocols to ensure the reproducibility of the cited findings and visual diagrams to elucidate experimental workflows and biological pathways.
Comparative In Vitro Anticancer Activity
The following table summarizes the cytotoxic effects of a selected N-substituted derivative of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine, its parent compound, and the standard anticancer drug 5-Fluorouracil (5-FU). The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | IC50 (µg/mL) ± SD | Reference Compound | IC50 (µg/mL) ± SD |
| Derivative 4e: N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamide | MCF-7 (Breast) | 2.32 ± 0.11 | 5-Fluorouracil | 6.80 ± 0.31 |
| HepG2 (Liver) | 3.13 ± 0.17 | 5-Fluorouracil | 8.40 ± 0.52 | |
| Parent Compound: 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | > 211.5 | 5-Fluorouracil | 6.80 ± 0.31 |
| HepG2 (Liver) | > 211.5 | 5-Fluorouracil | 8.40 ± 0.52 |
Data is derived from a study by El-Masry, A. H., et al. and presented as the mean of three independent experiments.[1]
Experimental Protocols
To ensure the reproducibility of the in vitro cytotoxicity data, the following detailed methodology for the MTT assay is provided.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]
1. Cell Seeding:
-
Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with 10% fetal bovine serum.
-
Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.[3]
2. Compound Treatment:
-
The test compounds (thiadiazole derivatives and reference drugs) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
A range of concentrations of the test compounds are prepared by serial dilution with the culture medium.
-
The medium from the seeded wells is replaced with the medium containing the various concentrations of the test compounds.
-
The plates are then incubated for a further 48-72 hours.[3][4]
3. MTT Addition and Formazan Solubilization:
-
After the incubation period, the treatment medium is removed.
-
100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.[5]
-
The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[2]
-
The MTT solution is then removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[6]
4. Data Acquisition:
-
The plates are placed on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan.[5]
-
The absorbance of each well is measured using a microplate reader at a wavelength of 490-590 nm.[3][5]
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Visualizing Experimental and Biological Processes
To better understand the methodologies and potential mechanisms of action, the following diagrams are provided.
Studies on active derivatives like compound 4e suggest that their cytotoxic effect may be attributed to the induction of apoptotic cell death.[1] This process is potentially mediated by an increase in the Bax/Bcl-2 ratio, which leads to the activation of initiator caspases like Caspase-9, ultimately resulting in programmed cell death.[1] Furthermore, these compounds have been observed to induce cell cycle arrest, highlighting a multi-faceted mechanism of anticancer action.[1]
References
- 1. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
Orthogonal Validation of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the orthogonal validation of the biological activity of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine. Due to limited publicly available data on this specific compound, this document outlines a robust strategy for its evaluation, drawing comparisons with structurally related thiadiazole derivatives that have demonstrated significant anticancer properties. The experimental protocols and comparative data herein serve as a comprehensive resource for researchers seeking to characterize the bioactivity of this and similar small molecules.
Introduction
Thiadiazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] While extensive research has focused on the 1,3,4-thiadiazole scaffold, derivatives of 1,2,3-thiadiazole have also shown promise as potential therapeutic agents.[1] this compound, with its distinct substitution pattern, presents an intriguing candidate for biological evaluation. Orthogonal validation, the practice of using multiple, independent assays to confirm a biological effect, is critical to robustly characterize the activity of any new chemical entity and elucidate its mechanism of action.
This guide focuses on a hypothesized anticancer activity for this compound, based on the activities of related compounds. We present a primary cell-based viability assay and an orthogonal, mechanism-based assay to provide a comprehensive validation workflow.
Comparative Analysis of Thiadiazole Derivatives
To establish a benchmark for evaluating this compound, the following table summarizes the in vitro anticancer activity of several 1,3,4-thiadiazole derivatives against common cancer cell lines. This data highlights the potential potency of the thiadiazole scaffold.
| Compound/Alternative | Target Cell Line | Assay Type | IC50 / Activity | Reference |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast Cancer) | CCK-8 | IC50 = 1.78 µM | [3] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung Cancer) | CCK-8 | IC50 = 4.04 µM | [3] |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA-MB-231 (Breast Cancer) | Not Specified | IC50 = 9 µM | [3] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast Cancer) | Not Specified | IC50 = 49.6 µM | [4] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast Cancer) | Not Specified | IC50 = 53.4 µM | [4] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4e | MCF-7 (Breast Cancer) | Not Specified | IC50 = 2.32 µg/mL | [5] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4i | HepG2 (Liver Cancer) | Not Specified | IC50 = 3.15 µg/mL | [5] |
Experimental Protocols for Orthogonal Validation
A key principle of orthogonal validation is to probe a biological system from different angles. Here, we propose a primary screen using a metabolic activity assay (MTT) to assess cell viability, followed by a more specific, orthogonal assay to investigate the induction of apoptosis (Caspase-3/7 activity).
Primary Assay: Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and alternative compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Orthogonal Assay: Apoptosis Induction (Caspase-3/7 Activity Assay)
Caspases are a family of proteases that play a central role in the execution of apoptosis.[7] Measuring the activity of effector caspases, such as caspase-3 and -7, provides a direct assessment of apoptosis induction.[8]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Caspase-3/7 Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions (e.g., a luminogenic or fluorogenic substrate like DEVD).
-
Lysis and Reagent Addition: After the treatment period, lyse the cells and add the caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.
-
Data Analysis: Normalize the signal to the number of cells (e.g., using a parallel cell viability assay) and express the results as a fold-change in caspase activity compared to the vehicle control.
Visualizing Workflows and Pathways
To further clarify the experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for the orthogonal validation of anticancer activity.
Caption: A potential intrinsic apoptosis pathway targeted by the compound.
Conclusion
The orthogonal validation approach detailed in this guide provides a rigorous method for characterizing the biological activity of this compound. By employing both a general cell viability assay and a specific apoptosis assay, researchers can gain high-confidence data regarding the compound's potential anticancer effects and its mechanism of action. The comparative data from related thiadiazole derivatives offer a valuable context for interpreting the experimental outcomes. This structured approach is essential for the advancement of novel compounds in the drug discovery pipeline.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. mdpi.com [mdpi.com]
- 4. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Caspase assay selection guide | Abcam [abcam.com]
In Vivo Validation of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of the therapeutic potential of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine. Due to the limited publicly available in vivo data for this specific compound, this document outlines a proposed validation strategy based on the known biological activities of structurally related thiadiazole derivatives. We will explore its potential as both an anticancer and an anti-inflammatory agent, comparing it with established alternatives and providing detailed experimental protocols for preclinical evaluation.
Therapeutic Potential and Postulated Mechanisms of Action
Thiadiazole derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The 1,2,3-thiadiazole scaffold, in particular, has garnered interest for its potential as a bioisostere of other key five-membered heterocyclic systems in medicinal chemistry.
Anticancer Potential
Several studies on 1,2,3-thiadiazole and its isomers (1,3,4-thiadiazole) have demonstrated significant in vitro and in vivo anticancer activity. The primary proposed mechanisms of action include:
-
Tubulin Polymerization Inhibition: Certain thiadiazole derivatives act as microtubule-targeting agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.
-
Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a molecular chaperone crucial for the stability of numerous oncoproteins. Its inhibition by thiadiazole compounds can lead to the degradation of these client proteins, thereby halting cancer cell proliferation and survival.
Anti-inflammatory Potential
The anti-inflammatory properties of thiadiazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2). By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain.
Comparative Analysis with Alternative Compounds
To effectively evaluate the therapeutic potential of this compound, a direct comparison with compounds possessing similar scaffolds or mechanisms of action is essential.
| Compound/Drug | Target/Mechanism of Action | In Vivo Model(s) | Key Findings |
| This compound (Proposed) | Tubulin Polymerization Inhibition, Hsp90 Inhibition, COX-2 Inhibition | Xenograft (e.g., HT-29, PC-3), Carrageenan-induced paw edema | Hypothetical: Tumor growth inhibition, reduction in inflammation and edema. |
| Combretastatin A-4 (CA-4) | Tubulin Polymerization Inhibitor | Murine tumor models, Xenografts | Significant vascular-disrupting activity and tumor growth inhibition. |
| Ganetespib (STA-9090) | Hsp90 Inhibitor | Xenograft models (e.g., NSCLC, breast cancer) | Potent antitumor activity, often in combination with other agents.[1] |
| Celecoxib | Selective COX-2 Inhibitor | Carrageenan-induced paw edema, Adjuvant-induced arthritis | Potent anti-inflammatory and analgesic effects.[2] |
Proposed In Vivo Validation Protocols
The following are detailed experimental protocols that can be adapted to evaluate the anticancer and anti-inflammatory efficacy of this compound.
Anticancer Efficacy in a Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor activity of this compound in a human tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line (e.g., HT-29 for colorectal cancer, PC-3 for prostate cancer)
-
This compound (test compound)
-
Vehicle control (e.g., saline, DMSO/polyethylene glycol mixture)
-
Positive control drug (e.g., Paclitaxel for tubulin inhibition, Ganetespib for Hsp90 inhibition)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation: Culture the chosen human cancer cell line under standard conditions. Subcutaneously implant a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice into treatment groups (n=8-10 per group): Vehicle control, Test compound (at least three dose levels), and Positive control.
-
Treatment Administration: Administer the test compound, vehicle, or positive control via a clinically relevant route (e.g., intraperitoneal, oral gavage) at a predetermined schedule (e.g., daily, twice weekly).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Tissue Collection: Euthanize the mice when tumors in the control group reach a predetermined size or after a specified treatment duration. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).
Data Analysis: Compare the mean tumor volume and tumor weight between the treatment groups. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of any observed antitumor effects.
Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model
Objective: To assess the in vivo anti-inflammatory activity of this compound in a rat model of acute inflammation.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% w/v in saline)
-
This compound (test compound)
-
Vehicle control
-
Positive control drug (e.g., Indomethacin or Celecoxib)
-
Pletysmometer for paw volume measurement
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats to the experimental conditions. Randomly assign them to treatment groups (n=6-8 per group): Vehicle control, Test compound (at least three dose levels), and Positive control.
-
Compound Administration: Administer the test compound, vehicle, or positive control orally or intraperitoneally one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of edema inhibition for each group at each time point using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Data Analysis: Compare the mean paw volume and the percentage of edema inhibition between the treatment groups. Use appropriate statistical tests to determine the significance of the anti-inflammatory effect.
Visualizing Pathways and Workflows
Signaling Pathways
Caption: Postulated signaling pathways for the therapeutic action of this compound.
Experimental Workflows
Caption: Experimental workflow for the in vivo evaluation of anticancer efficacy in a xenograft model.
Caption: Experimental workflow for the in vivo evaluation of anti-inflammatory activity using the carrageenan-induced paw edema model.
References
Safety Operating Guide
Proper Disposal of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine, a compound that requires careful handling due to its potential hazards.
Based on available safety data, this compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1] Therefore, it must be managed as hazardous waste in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
Immediate Safety and Handling Protocols
Before handling this compound, it is crucial to be familiar with the necessary personal protective equipment (PPE) and emergency procedures.
Personal Protective Equipment (PPE)
A comprehensive understanding and consistent use of appropriate PPE are the first lines of defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. |
| Body Protection | A lab coat. | Protects skin and personal clothing from contamination. |
Spill and Leak Response
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate : Evacuate all non-essential personnel from the immediate spill area and ensure adequate ventilation.
-
Containment : For solid spills, avoid generating dust.[1] Use an inert absorbent material like vermiculite or sand to contain the spill.[2]
-
Cleanup : Carefully sweep or vacuum the absorbed material and place it into a designated hazardous waste container.[1][2] Do not use air hoses for cleanup.[1]
-
Decontamination : Clean the spill area thoroughly.
-
Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the safe disposal of this compound waste, from initial collection to final removal by a licensed contractor.
Waste Identification and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[3]
-
Solid Waste : Collect unused or expired this compound, as well as grossly contaminated items such as weighing boats and contaminated paper towels, in a designated and clearly labeled hazardous solid waste container.[2]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.[2] Do not mix with other incompatible waste streams.[2]
-
Sharps Waste : Any contaminated sharps, such as needles or broken glassware, must be placed in a designated sharps container.[2]
Chemical Incompatibilities: To prevent hazardous reactions, store waste containing this compound separately from:
Container Management
Proper container management is essential for the safe accumulation of hazardous waste.
-
Compatibility : Use containers that are compatible with the chemical. The original container is often a suitable choice.[5]
-
Condition : Ensure containers are in good condition, free from leaks or damage.[5]
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Irritant").[5][6]
-
Closure : Keep waste containers securely closed at all times, except when adding waste.[5]
Storage Pending Disposal
Waste must be stored in a designated and controlled area while awaiting pickup.
-
Location : Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[6][7]
-
Segregation : Within the SAA, continue to segregate containers based on chemical compatibility.[5]
-
Accumulation Time : Adhere to the accumulation time limits for hazardous waste as stipulated by your institution and local regulations. Partially filled containers may remain in an SAA for up to one year, while full containers must be removed within three days.[8]
Decontamination Procedures
Thorough decontamination of all surfaces and equipment that have come into contact with this compound is crucial.
Experimental Protocol for Decontamination:
-
Initial Cleaning : Prepare a cleaning solution. For aromatic amines, a common practice involves an initial wipe with a methanol-moistened sponge to remove the bulk of the contaminant.[9]
-
Salt Formation : To enhance removal, the amine can be converted to a more water/methanol-soluble salt by treating the surface with a mild acidic solution.[9]
-
Final Rinse : Thoroughly rinse the surface with water.
-
Verification (Optional but Recommended) : Commercially available test kits can be used to verify the complete removal of aromatic amines from surfaces.[10][11][12]
-
Waste Collection : All cleaning materials (sponges, wipes, etc.) must be collected and disposed of as hazardous waste.[2]
Final Disposal
The final step is the transfer of the hazardous waste to a certified disposal facility.
-
Contact EHS : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
-
Documentation : Ensure all required paperwork and manifests for the waste pickup are completed accurately.
Waste Minimization
In addition to proper disposal, a key aspect of responsible chemical management is the minimization of waste generation. Laboratories should strive to:
-
Order only the necessary quantities of chemicals.
-
Maintain an accurate chemical inventory to avoid duplicate orders.
-
Consider microscale experiments where feasible.
Regulatory Overview
The management of hazardous waste in laboratories is governed by stringent regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[13] Academic laboratories may have the option to operate under the alternative standards of 40 CFR Part 262, Subpart K, which are specifically designed for such settings.[7][14][15] In Europe, the European Chemicals Agency (ECHA) provides guidance and regulations, such as REACH, that impact chemical handling and waste management.[16][17] Researchers are urged to consult their institution's EHS department and review the specific regulations applicable to their location.
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagrams illustrate the key decision-making and operational workflows for the disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Spill response protocol for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. nipissingu.ca [nipissingu.ca]
- 4. fishersci.com [fishersci.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. epa.gov [epa.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. tandfonline.com [tandfonline.com]
- 10. skcinc.com [skcinc.com]
- 11. skcltd.com [skcltd.com]
- 12. skcltd.com [skcltd.com]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. matrixbcg.com [matrixbcg.com]
- 17. azom.com [azom.com]
Personal protective equipment for handling 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine (CAS No. 388088-77-5). Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and requires careful management in a laboratory setting.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety Glasses with Side Shields or Goggles | N95 or higher-rated respirator if not in a ventilated enclosure[2] | Lab Coat |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles or Face Shield | Not generally required if handled in a fume hood | Lab Coat |
| Spill Cleanup | Well-ventilated area | Impervious Gloves (e.g., Nitrile, Neoprene) | Chemical Safety Goggles | Dust respirator | Protective Clothing |
Operational Plan: Safe Handling Procedures
Strict adherence to the following step-by-step procedures is necessary to minimize exposure and ensure a safe working environment.
1. Preparation:
-
Ensure a calibrated and certified chemical fume hood is used for all handling procedures.
-
Verify that a safety shower and eyewash station are readily accessible and operational.[3][4]
-
Designate a specific area within the fume hood for handling the compound to prevent cross-contamination.
-
Assemble all necessary equipment (spatulas, glassware, etc.) and reagents before beginning work.
2. Handling:
-
Weighing and Transfer:
-
Dissolving and Reactions:
-
When dissolving the solid, add it slowly to the solvent to prevent splashing.
-
If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.[2]
-
3. Post-Handling:
-
Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.
-
Wash hands and any exposed skin with soap and water immediately after handling.[1][3]
-
Contaminated clothing should be removed and laundered separately before reuse.[1]
Emergency Procedures
First Aid Measures:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If on Skin: Wash with plenty of water.[1] If skin irritation occurs, seek medical attention.[5] Take off contaminated clothing and wash it before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[5]
-
If Swallowed: Call a poison center or doctor if you feel unwell.[1] Rinse mouth.[1] Do NOT induce vomiting.[2]
Spill Response:
-
Minor Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined in the table above.
-
Clean up spills immediately, avoiding dust generation.[1]
-
Use dry clean-up procedures.[1] Absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a clean, dry, sealable, and labeled container for disposal.[1][2]
-
-
Major Spills:
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[2]
1. Waste Collection:
-
Collect all waste material, including excess compound, contaminated PPE, and cleaning materials, in a designated, clearly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
2. Waste Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials and foodstuffs.[1]
-
Ensure containers are protected from physical damage and are regularly checked for leaks.[1]
3. Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.[3]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[1] Incineration in a chemical incinerator equipped with an afterburner and scrubber is often the recommended method for similar compounds.[6]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
